2-(4-Methoxyphenyl)benzothiophene
Description
BenchChem offers high-quality 2-(4-Methoxyphenyl)benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCFCOXELVRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399761 | |
| Record name | 2-(4-methoxyphenyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27884-09-9 | |
| Record name | 2-(4-methoxyphenyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)benzo[b]thiophene and Its Derivatives: Synthesis, Characterization, and Applications
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)benzo[b]thiophene and its closely related, commercially significant derivatives. We will dissect the nuances of its chemical nomenclature, explore robust synthetic methodologies, detail comprehensive characterization protocols, and discuss its current and potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering both foundational knowledge and field-proven insights.
Introduction and Nomenclature: Defining the Core Structure
The nomenclature of substituted benzo[b]thiophenes can be ambiguous without explicit numbering. The parent compound, 2-(4-methoxyphenyl)benzo[b]thiophene, consists of a benzo[b]thiophene core substituted at the 2-position with a 4-methoxyphenyl group. However, much of the available literature and commercial availability centers on derivatives with an additional methoxy group on the benzothiophene ring system. The most common of these are 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1][2] This guide will address the general synthetic and characterization principles applicable to the parent compound while drawing on specific data from these important methoxy-substituted analogues.
The benzo[b]thiophene core is of significant interest due to its structural similarity to indole, which allows it to act as a bioisostere in medicinal chemistry. This property, combined with the electronic characteristics of the sulfur-containing ring, has led to the discovery of numerous bioactive benzothiophene derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3]
Synthesis of 2-Arylbenzo[b]thiophenes: Strategies and Mechanistic Insights
The construction of the 2-arylbenzo[b]thiophene scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Palladium-Catalyzed Cross-Coupling Reactions
A modern and versatile approach involves the palladium-catalyzed coupling of a substituted thiophenol with an appropriate acetylene derivative. This methodology offers high yields and functional group tolerance.[4]
Workflow for Palladium-Catalyzed Synthesis:
Caption: Palladium-catalyzed synthesis workflow.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodothiophenol (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 eq), and silver trifluoroacetate (AgTFA, 1.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Stir the mixture for 10 minutes at room temperature. Add 1-ethynyl-4-methoxybenzene (1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd(OAc)₂/TMEDA system is effective for this type of Sonogashira-type coupling, promoting the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Additive: Silver trifluoroacetate acts as a halide scavenger and facilitates the formation of the active palladium species.
-
Inert Atmosphere: Prevents the oxidation of the thiophenol and the degradation of the palladium catalyst.
Acid-Catalyzed Intramolecular Cyclization
A more classical approach involves the acid-catalyzed cyclization of an α-(arylthio)acetophenone derivative. This method is often used in industrial-scale synthesis but can lead to regioisomeric mixtures if the starting materials are not appropriately substituted.[5]
Mechanism of Acid-Catalyzed Cyclization:
Caption: Acid-catalyzed cyclization pathway.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA, 10 parts by weight). Heat the PPA to 80 °C.
-
Reagent Addition: Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone (1.0 eq) to the hot PPA.
-
Reaction Execution: Increase the temperature to 85-90 °C and stir vigorously for 2-4 hours. The reaction is highly exothermic and should be controlled carefully.
-
Work-up and Purification: Pour the hot reaction mixture onto crushed ice, which will cause the product to precipitate. Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a cold sodium bicarbonate solution. Dry the solid in a vacuum oven. The resulting product is often a mixture of regioisomers that may require separation by crystallization or chromatography.[6]
Trustworthiness and Self-Validation: The formation of regioisomers is a key challenge in this method. A self-validating protocol would involve careful analysis of the product mixture by ¹H NMR or HPLC to determine the isomeric ratio, ensuring the purification strategy is adequate to isolate the desired product to the required purity.
Structural Elucidation and Characterization
The identity and purity of 2-(4-methoxyphenyl)benzo[b]thiophene and its derivatives are confirmed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value (for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) | Source |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 270.35 g/mol | |
| Appearance | Whitish to brownish powder/solid | [7] |
| Melting Point | 191-197 °C |
Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts (δ) are:
-
Aromatic Protons (Benzo[b]thiophene core): ~7.2-7.8 ppm. The coupling patterns will depend on the substitution pattern.
-
Aromatic Protons (4-Methoxyphenyl group): Two doublets, one around 7.6 ppm (ortho to the benzothiophene) and one around 6.9 ppm (ortho to the methoxy group), with a typical coupling constant of ~8-9 Hz.
-
Thiophene Proton (H3): A singlet around 7.1-7.3 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm.
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will show distinct signals for the quaternary and protonated carbons of the aromatic rings, as well as the methoxy carbon.
-
Aromatic Carbons: ~114-142 ppm.
-
Methoxy Carbon: ~55 ppm.
Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 270 for the methoxy-substituted derivative. Fragmentation patterns would involve the loss of methyl and carbonyl groups.
Infrared (IR) Spectroscopy:
-
C-O Stretching (Aryl ether): Strong band around 1250 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
Applications and Future Directions
Pharmaceutical Intermediate
The primary documented application of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is as a key intermediate in the synthesis of Raloxifene .[8] Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
Raloxifene Synthesis Pathway:
Caption: Synthetic route from the title compound to Raloxifene.
Materials Science
Derivatives of 2-phenylbenzo[b]thiophene have shown promise in the field of materials science. Specifically, certain substituted analogues exhibit high fluorescence quantum yields, making them potential candidates for use in organic light-emitting diodes (OLEDs).[9] The rigid, planar structure and extended π-conjugation of the benzo[b]thiophene core are conducive to efficient light emission.
Broader Pharmacological Potential
While the direct biological activity of 2-(4-methoxyphenyl)benzo[b]thiophene is not extensively reported, the benzothiophene scaffold is a cornerstone in medicinal chemistry.[3] Research into derivatives has revealed a wide range of biological activities, suggesting that this core structure is a valuable starting point for the design of new therapeutic agents.
Safety and Handling
Based on aggregated GHS data, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is considered hazardous.[1]
-
Hazards: Harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Store sealed in a dry, room-temperature environment.[10]
Conclusion
2-(4-Methoxyphenyl)benzo[b]thiophene and its derivatives are versatile compounds with significant relevance in both pharmaceutical synthesis and materials science. Understanding the nuances of their synthesis, particularly with regard to regiochemical control, is crucial for obtaining the desired products with high purity. The robust characterization techniques outlined in this guide provide a framework for quality control and structural verification. As the demand for complex heterocyclic compounds continues to grow, the methodologies and applications discussed herein will remain vital for researchers and developers in the chemical sciences.
References
-
PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. [Link]
-
PubChem. 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene. National Center for Biotechnology Information. [Link]
-
Karabacak, M., Cinar, M., & Kurt, M. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. [Link]
-
Swadev Chemicals. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[b] Thiophene Manufacturers India. [Link]
-
Sanika Chemicals. 6-Methoxy-2-(4-methoxyphenyl)Benzo[b]Thiophene. [Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
-
Yoshikai, N., & Hayashi, T. (2010). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications, 46(28), 5259–5261. [Link]
-
PharmaCompass.com. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. [Link]
- Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
RSC Publishing. Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. [Link]
Sources
- 1. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene | C16H14O2S | CID 1484409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rsc.org [rsc.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 7. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[B] Thiophene Manufacturers India - Swadev Chemicals [swadevchemicals.com]
- 8. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 9. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 10. 63675-74-1|6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene|BLD Pharm [bldpharm.com]
2-(4-Methoxyphenyl)benzothiophene CAS number lookup
An In-Depth Technical Guide to 2-Arylbenzothiophenes: Focus on 2-(4-Methoxyphenyl)benzothiophene and its Derivatives
Abstract
The benzothiophene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities and unique photophysical properties. This guide provides a comprehensive technical overview of 2-(4-methoxyphenyl)benzothiophene and its closely related, high-value derivatives, particularly 6-methoxy-2-(4-methoxyphenyl)benzothiophene. We will delve into the critical aspects of their chemical identity, synthesis, physicochemical properties, and key applications, with a focus on their role as pharmaceutical intermediates and bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important class of compounds.
Compound Identification and Physicochemical Properties
The nomenclature "2-(4-Methoxyphenyl)benzothiophene" can refer to the parent structure or, more commonly in literature, to its derivatives which are pivotal in pharmaceutical synthesis. The most prominent of these is the 6-methoxy substituted analog, a key intermediate in the synthesis of Raloxifene.[1]
Table 1: Compound Identification
| Compound Name | Structure | CAS Number |
| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | COc1ccc(cc1)-c2cc3ccc(OC)cc3s2 | 63675-74-1[2] |
| 4-Methoxy-2-(4-methoxyphenyl)benzothiophene | COc1ccc(cc1)C2=CC3=C(C=CC=C3S2)OC | 90433-54-8[3] |
For the purpose of this guide, we will focus primarily on 6-Methoxy-2-(4-methoxyphenyl)benzothiophene (CAS 63675-74-1) due to its extensive documentation and significance.
Table 2: Physicochemical Properties of 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 270.35 g/mol | [2] |
| Appearance | Solid | [No specific source] |
| Melting Point | 191-197 °C (lit.) | [2] |
| Solubility | Low in water; Soluble in organic solvents like dichloromethane and chloroform. | [No specific source] |
| InChI Key | HRWAGCVMOGWQJF-UHFFFAOYSA-N | [No specific source] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | [No specific source] |
Synthesis and Mechanistic Insights
The synthesis of 2-arylbenzothiophenes is a well-explored area of organic chemistry, with several established routes. A prevalent method for industrial-scale production involves the acid-catalyzed intramolecular cyclization and rearrangement of an α-arylthio-acetophenone precursor.[4]
Key Synthetic Strategy: Acid-Catalyzed Cyclization/Rearrangement
This industrial process leverages the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield a mixture of 6-methoxy and 4-methoxy regioisomers.[4] The use of methanesulfonic acid in a toluene solvent system has been shown to be an effective alternative for large-scale synthesis, mitigating the stirring issues caused by product precipitation in neat PPA.[5]
Detailed Experimental Protocol: Synthesis via Methanesulfonic Acid
The following protocol is a synthesized representation of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.[5]
Objective: To synthesize 6-methoxy-2-(4-methoxyphenyl)benzothiophene.
Materials:
-
α-(3-Methoxyphenylthio)-4-methoxyacetophenone (1 equivalent)
-
Methanesulfonic acid
-
Toluene
-
Heptane (optional)
-
Sodium Bicarbonate solution
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the α-(3-methoxyphenylthio)-4-methoxyacetophenone starting material and toluene.
-
Acid Addition: Slowly add methanesulfonic acid to the mixture. An exotherm may be observed.
-
Cyclization and Rearrangement: Heat the reaction mixture to approximately 90-110 °C. Maintain this temperature for 3-5 hours.[5] The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Causality Insight: The strong acid protonates the ketone, facilitating an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich methoxy-substituted ring. This is followed by a rearrangement to form the thermodynamically stable 2-arylbenzothiophene scaffold.
-
-
Workup: Cool the reaction mixture. Quench the reaction by carefully adding it to a cooled aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to isolate the desired 6-methoxy isomer.
Synthetic Workflow Diagram
Caption: Acid-catalyzed synthesis workflow.
Key Applications and Biological Significance
The 2-arylbenzothiophene core is a cornerstone of many biologically active molecules.[6]
Central Role in Drug Development: Raloxifene Synthesis
The primary industrial application of 6-methoxy-2-(4-methoxyphenyl)benzothiophene is its function as a late-stage intermediate in the synthesis of Raloxifene.[1][7] Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[7][8]
The synthesis proceeds via a Friedel-Crafts acylation of the benzothiophene intermediate, followed by demethylation to yield the final active pharmaceutical ingredient.[9]
Biological Activity of the Benzothiophene Scaffold
Derivatives of the benzothiophene family have demonstrated a broad spectrum of pharmacological activities, establishing them as a versatile scaffold for drug discovery.[6] Reported activities include:
-
Selective Estrogen Receptor Modulation (SERM): As exemplified by Raloxifene and Arzoxifene, these compounds can exhibit tissue-specific estrogen agonist or antagonist effects.[10][11] This is crucial for therapies that aim to provide the benefits of estrogen in bone tissue while blocking its proliferative effects in breast and uterine tissue.[8]
-
Anticancer Properties: Beyond SERM activity, various benzothiophene derivatives have been investigated for direct anticancer effects.[6]
-
Antimicrobial and Anti-inflammatory Activity: The scaffold has been incorporated into molecules with antimicrobial and anti-inflammatory properties.[6]
-
Neuroprotection: Certain benzothiophene-based SERMs have shown potential neuroprotective effects, suggesting applications beyond their traditional use.[11]
Logical Relationship Diagram: From Intermediate to Therapy
Sources
- 1. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiophene Core: A Technical Guide to its Discovery, Synthesis, and Enduring Impact
Introduction: The Unassuming Scion of Coal Tar
The story of substituted benzothiophenes, a class of sulfur-containing heterocyclic compounds now central to innovations in medicine and materials science, begins not with a flash of brilliance, but with a persistent impurity. In 1882, Victor Meyer, while investigating the properties of benzene derived from coal tar, observed a curious color reaction with isatin and sulfuric acid that was absent in purified benzene. This led to the isolation of a sulfur-containing aromatic compound he named "thiophene"[1]. The fusion of this thiophene ring with a benzene ring gives rise to benzothiophene, also known historically as thianaphthene[2][3]. Initially a mere curiosity of coal tar chemistry, the benzothiophene scaffold has since proven to be a "privileged structure" in medicinal chemistry and a versatile building block in organic electronics. Its inherent properties, including chemical stability and the capacity for diverse functionalization, have enabled the development of groundbreaking pharmaceuticals and advanced materials[4].
This guide provides an in-depth exploration of the discovery, synthesis, and application of substituted benzothiophenes, tailored for researchers, scientists, and professionals in drug development and materials science. We will journey from the early, often arduous, synthetic routes to the sophisticated, high-yield methodologies of modern organic chemistry. The narrative will not only detail the "how" but also the "why," elucidating the rationale behind experimental designs and the evolution of synthetic strategies.
I. Historical Perspectives and the Dawn of Synthetic Strategies
The initial challenge following the discovery of thiophene and its benzo-fused analogue was the development of reliable methods for their synthesis. Early approaches were often limited in scope and employed harsh reaction conditions. One of the foundational methods for constructing the benzothiophene core involves the intramolecular cyclization of aryl sulfides[5]. For instance, the oxidation-cyclization of 2-phenylthioethanol at high temperatures over a palladium-aluminum catalyst was an early demonstration of this principle[1]. Another classical approach involved the cyclization of arylmercapto acetals in the gas phase or with acid catalysts[1].
These early methods, while historically significant, often suffered from low yields, limited substrate scope, and a lack of regiocontrol, making the synthesis of specifically substituted benzothiophenes a formidable challenge. This spurred the development of more versatile and efficient synthetic routes, which can be broadly categorized into several key strategies.
II. Modern Synthetic Methodologies: A Chemist's Toolkit
The modern era of benzothiophene synthesis is characterized by a diverse array of powerful and often elegant chemical transformations. These methods offer greater control over substitution patterns and are amenable to a wider range of functional groups, a critical factor in the synthesis of complex molecules for drug discovery and materials science.
A. Electrophilic Cyclization Reactions
Electrophilic cyclization has emerged as a powerful strategy for the construction of the benzothiophene ring. This approach typically involves the generation of an electrophilic sulfur species that then participates in an intramolecular cyclization onto a suitably positioned nucleophilic carbon.
A notable example is the electrophilic cyclization of o-alkynyl thioanisoles. In a recent development, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been employed as an electrophilic sulfur source. The reaction proceeds under mild conditions and provides access to 2,3-disubstituted benzo[b]thiophenes with a useful thiomethyl group at the 3-position[6][7].
Mechanism of Electrophilic Cyclization of an o-Alkynyl Thioanisole:
The proposed mechanism commences with the attack of the alkyne's π-bond on the electrophilic sulfur of the sulfonium salt, leading to the formation of a vinyl cation intermediate. This is followed by an intramolecular cyclization where the aryl ring attacks the vinyl cation, leading to the formation of the benzothiophene ring system. A final deprotonation step then furnishes the aromatic product[6][8].
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of substituted aromatic compounds, and benzothiophenes are no exception. These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the benzothiophene core.
The Suzuki-Miyaura coupling typically involves the reaction of a halogenated benzothiophene (e.g., a bromo-benzothiophene) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology is highly valued for its functional group tolerance and has been extensively used in the synthesis of complex benzothiophene derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylbenzothiophene
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromo-benzothiophene with a phenylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzo[b]thiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 10 mL), followed by the addition of a base, such as sodium carbonate (2.0 mmol).
-
Reaction Execution: The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4-12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzothiophene.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
C. Photocatalytic and Radical Annulation Strategies
In recent years, visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. Photocatalytic radical annulation reactions provide a novel and efficient route to substituted benzothiophenes under mild conditions.
One such method involves the reaction of o-methylthio-arenediazonium salts with alkynes, catalyzed by an organic dye such as Eosin Y under green light irradiation[5]. This reaction proceeds via a radical mechanism, offering a distinct and complementary approach to traditional ionic pathways.
Mechanism of Photocatalytic Radical Annulation:
The proposed mechanism begins with the single-electron transfer (SET) from the excited state of the photocatalyst to the diazonium salt, generating an aryl radical. This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes an intramolecular cyclization onto the sulfur atom. The resulting sulfuranyl radical is then oxidized to a cation, which, after the loss of a methyl group, yields the final benzothiophene product[5][9].
III. The Benzothiophene Scaffold in Medicinal Chemistry: From Bench to Bedside
The benzothiophene core is a cornerstone in the design of numerous clinically significant drugs. Its rigid, planar structure and the ability of the sulfur atom to engage in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological receptors and enzymes.
A. Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene, marketed as Evista, is a landmark drug for the prevention and treatment of osteoporosis in postmenopausal women[10]. It is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. The discovery and development of raloxifene marked a significant advancement in women's health, offering a therapeutic option that provides the bone-protective benefits of estrogen while minimizing the risks of uterine and breast cancer[11][12]. The synthesis of raloxifene often involves a Friedel-Crafts acylation as a key step to introduce the benzoyl moiety onto the benzothiophene core[13].
B. Sertaconazole: A Dual-Action Antifungal Agent
Sertaconazole is a topical antifungal agent used in the treatment of various skin and mucosal fungal infections[2][14]. What sets sertaconazole apart from other azole antifungals is its dual mechanism of action, which is attributed to the presence of the benzothiophene ring[3][15]. Like other azoles, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane[3][16]. Additionally, the lipophilic benzothiophene moiety is believed to directly disrupt the fungal cell membrane, leading to increased permeability and cell death[15][17]. This dual action contributes to its broad spectrum of activity and fungicidal properties.
C. Zileuton: An Inhibitor of Leukotriene Synthesis
Zileuton (Zyflo) is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes[4][18]. Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions[19]. By inhibiting their production, zileuton provides a therapeutic benefit in the management of chronic asthma[4][18]. The benzothiophene ring in zileuton serves as a key structural element for its inhibitory activity. The development of zileuton, introduced in 1996, represented a novel therapeutic approach to asthma treatment[4].
| Drug | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Exhibits tissue-specific estrogen agonist/antagonist activity. |
| Sertaconazole | Antifungal | Inhibits ergosterol synthesis and disrupts fungal cell membrane integrity. |
| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the biosynthesis of leukotrienes. |
IV. Substituted Benzothiophenes in Materials Science: Powering the Future of Electronics
Beyond the realm of medicine, substituted benzothiophenes have garnered significant attention in the field of materials science, particularly in the development of organic electronics. Their rigid, planar structure and extended π-conjugation make them excellent candidates for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Derivatives of benzothieno[3,2-b]benzothiophene (BTBT) have shown exceptional performance as p-type semiconductors in OFETs, with some exhibiting charge carrier mobilities comparable to or even exceeding that of amorphous silicon[20]. The ability to tune the electronic properties of these materials through the introduction of various substituents on the benzothiophene core is a key advantage, allowing for the rational design of materials with optimized performance characteristics for specific applications.
| Benzothiophene Derivative | Application | Reported Hole Mobility (cm²/Vs) |
| 2,7-Dioctyl[21]benzothieno[3,2-b][21]benzothiophene (C8-BTBT) | OFET | > 10 |
| 2,7-Divinyl[21]benzothieno[3,2-b]benzothiophene (DPV-BTBT) | OFET | up to 0.4[20] |
| Bis(5'-alkylthiophen-2'-yl)-2,6-anthracene | OFET | High stability and good performance[22] |
The ongoing research in this area focuses on the synthesis of novel benzothiophene-based materials with enhanced charge transport properties, improved stability, and solution processability, which are crucial for the fabrication of low-cost, large-area, and flexible electronic devices.
V. Conclusion and Future Outlook
From its humble origins as an impurity in coal tar, the benzothiophene scaffold has evolved into a cornerstone of modern organic chemistry. Its journey from a chemical curiosity to a privileged structure in drug discovery and a high-performance material in organic electronics is a testament to the power of chemical synthesis to unlock the potential of molecular architecture. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new substituted benzothiophenes with even more remarkable biological activities and material properties. As our understanding of the intricate relationship between molecular structure and function deepens, the future of benzothiophene chemistry promises to be as rich and impactful as its storied past.
References
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]
-
Sertaconazole. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Zileuton. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., Matsumoto, K., Palkowitz, A. D., Sato, M., Termine, J. D., Winter, M. A., Yang, N. N., & Dodge, J. A. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]
-
Lee, J., Kim, J., Kim, B., & Kim, Y. (2011). High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[21]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry, 21(42), 16801-16804. [Link]
-
Raloxifene. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Process for the synthesis of benzo[b]thiophenes. (1996). Google Patents.
-
Shashidhara, K. S., Kumar, A., Kumar, M., Sarkar, S., & Modi, G. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]
-
Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 66(7), 1011–1029. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved from [Link]
-
Zileuton. (2024, February 1). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. (2011). Google Patents.
-
Lee, J. C. H., & Hall, D. G. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31251-31258. [Link]
-
Zileuton. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
ZYFLO® (zileuton tablets) DESCRIPTION. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Benzothiophene. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Annulation synthetic methods for benzothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling - Practical Aspects. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Ye, L., Qian, L., Chen, Y., Zhang, X., & Yan, M. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(18), 4818-4822. [Link]
-
Thianaphthene. (n.d.). ChemIDplus. Retrieved from [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. (2016). ResearchGate. Retrieved from [Link]
-
Yoshikai, N., & Yoshimura, T. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10436–10441. [Link]
-
RALOXIFENE. (2020, December 4). New Drug Approvals. Retrieved from [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
- US9670176B2 - Process for the preparation of zileuton. (2017). Google Patents.
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2019). Scientific & Academic Publishing. Retrieved from [Link]
-
Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides: synthesis of benzothiophenes and benzoselenophenes. (2019). RSC Publishing. Retrieved from [Link]
-
Yoshikai, N., & Yoshimura, T. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10436–10441. [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]
-
Sertaconazole: Updated review of a topical antifungal agent. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2014). National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
-
An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Visible light photocatalytic synthesis of benzothiophene. (n.d.). ResearchGate. Retrieved from [Link]
-
Meng, H., Sun, F., Goldfinger, M. B., Gao, F., London, D. J., Teresawa, Y., ... & Bao, Z. (2006). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society, 128(49), 15924–15931. [Link]
-
ZYFLO® (zileuton tablets) DESCRIPTION. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]
-
Better characterisation of thin film organic semiconductors. (2013, March 14). Advanced Science News. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing. Retrieved from [Link]
-
515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2014). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 4. Zileuton - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 10. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
- 13. heteroletters.org [heteroletters.org]
- 14. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sertaconazole - Wikipedia [en.wikipedia.org]
- 16. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Benzothiophene synthesis [organic-chemistry.org]
- 22. web.pkusz.edu.cn [web.pkusz.edu.cn]
Unveiling the Therapeutic Promise: A Technical Guide to the Biological Targets of 2-(4-Methoxyphenyl)benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(4-methoxyphenyl)benzothiophene scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules. This in-depth technical guide synthesizes the current understanding of the primary biological targets of these derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. We will explore the molecular mechanisms, structure-activity relationships (SAR), and key experimental methodologies for evaluating their therapeutic potential across oncology, neurodegenerative diseases, infectious diseases, and inflammatory disorders. This guide is designed to provide not only a thorough review of the existing literature but also actionable insights into the experimental validation of these promising compounds.
Introduction: The Versatility of the 2-(4-Methoxyphenyl)benzothiophene Core
The benzothiophene ring system, a bicyclic structure composed of a fused benzene and thiophene ring, is a cornerstone of many pharmaceuticals. When substituted at the 2-position with a 4-methoxyphenyl group, this scaffold gains a unique combination of steric and electronic properties that facilitate interactions with a variety of biological macromolecules. This structural motif is notably present in the selective estrogen receptor modulator (SERM) raloxifene, highlighting its clinical significance.[1][2] The inherent versatility of this core structure has spurred extensive research, revealing a broad spectrum of pharmacological activities. This guide will systematically dissect the key biological targets of these derivatives, providing a foundation for future research and development.
Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition
A predominant and extensively studied therapeutic application of 2-(4-methoxyphenyl)benzothiophene derivatives is their potent anticancer activity, primarily mediated through the disruption of microtubule dynamics.[3][4]
Mechanism of Action: Binding to the Colchicine Site
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, they are a prime target for anticancer drug development. Several 2-(4-methoxyphenyl)benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
The 4-Methoxyphenyl Group: The methoxy group at the para position of the 2-phenyl ring is often crucial for activity, likely participating in hydrogen bonding interactions within the colchicine binding pocket.
-
Substituents on the Benzothiophene Core: The nature and position of substituents on the benzothiophene ring system significantly modulate activity. For instance, electron-withdrawing or donating groups can influence the electronic properties and overall conformation of the molecule, thereby affecting its binding affinity for tubulin.
Quantitative Analysis of Tubulin Polymerization Inhibition
The potency of these compounds as tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Representative IC50 (µM) for Tubulin Polymerization | Target Cancer Cell Line | Reference |
| 2-Phenylbenzothiazole-1,2,4-triazole hybrids | 1.00 - 1.67 | A549 (Lung) | [5] |
| Dihydropyridine-2(1H)-thiones | 17 | MDA-MB-231 (Breast) | [6] |
| Naphthalen-1-yloxyacetamide derivatives | 18.46 | Not Specified | [7] |
| 2-Anilinopyridyl linked oxindoles | 1.84 - 2.43 | DU-145 (Prostate) | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in absorbance or fluorescence of a reporter molecule that preferentially binds to polymeric tubulin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Prepare a GTP solution (100 mM).
-
Prepare a solution of the test compound in DMSO at various concentrations.
-
Prepare a positive control (e.g., colchicine) and a negative control (DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence as a function of time.
-
Determine the rate of polymerization and the extent of polymerization at steady state.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of a known tubulin polymerization inhibitor like colchicine as a positive control validates the assay's performance. The negative control (vehicle) establishes the baseline polymerization rate.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Endocrine Modulation: Selective Estrogen Receptor Modulators (SERMs)
The 2-arylbenzothiophene scaffold is the defining feature of raloxifene, a clinically approved SERM for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[2] This establishes a strong precedent for 2-(4-methoxyphenyl)benzothiophene derivatives as modulators of the estrogen receptor (ER).
Mechanism of Action: Tissue-Specific Agonism and Antagonism
SERMs exhibit a fascinating dual activity, acting as estrogen agonists in some tissues (e.g., bone) while functioning as antagonists in others (e.g., breast and uterus). This tissue selectivity is attributed to several factors, including:
-
ER Subtype Specificity: Differential binding to ERα and ERβ.
-
Conformational Changes: Ligand-induced conformational changes in the ER that dictate the recruitment of co-activator or co-repressor proteins.
-
Tissue-Specific Expression of Co-regulators: The cellular context and the relative abundance of co-activators and co-repressors in a particular tissue.
Some neuroprotective effects of raloxifene have also been attributed to its interaction with the G-protein coupled estrogen receptor (GPR30).[9][10]
Structure-Activity Relationship (SAR) Insights
The SERM activity of 2-arylbenzothiophenes is highly dependent on specific structural features:
-
Phenolic Hydroxyl Groups: The presence of hydroxyl groups at the 6-position of the benzothiophene ring and the 4'-position of the 2-phenyl ring are critical for high-affinity binding to the estrogen receptor.[2]
-
Basic Amine Side Chain: A basic amine-containing side chain is a common feature in many SERMs, contributing to their antagonistic activity in certain tissues.
Quantitative Analysis of Estrogen Receptor Binding
The binding affinity of these compounds for the estrogen receptor is determined by their equilibrium dissociation constant (Ki) or their half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound Class | Representative Ki/IC50 (nM) | Receptor Subtype | Reference |
| C2-Alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes | 9 - 150 (IC50) | ER (calf uterine cytosol) | [11] |
| Chromene derivatives | 0.2 - 360 (IC50) | ER (MCF-7 & Ishikawa cells) | [12] |
| O-Alkylated (E)-chalcones | 2.08 - 13.58 (IC50) | ER (MDA-MB-231 & MCF-7) | [13] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Principle: A fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant ER) in the presence of increasing concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a source of estrogen receptors (e.g., cytosol from immature rat uteri).
-
Prepare a solution of [3H]-estradiol in a suitable buffer.
-
Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., unlabeled estradiol) in DMSO.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the receptor preparation, [3H]-estradiol, and either the test compound, unlabeled estradiol, or vehicle (DMSO).
-
Incubate the mixture at 4°C to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity in the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value for the test compound from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of a standard curve with unlabeled estradiol allows for the determination of the IC50 of the natural ligand, providing a benchmark for comparison.
Workflow Diagram:
Caption: Workflow for the estrogen receptor competitive binding assay.
Antimicrobial Activity: A New Frontier for Benzothiophenes
Emerging research has highlighted the potential of 2-(4-methoxyphenyl)benzothiophene derivatives as a novel class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[14][15][16]
Potential Mechanisms of Action
The precise mechanisms of antimicrobial action for these compounds are still under investigation, but several possibilities exist, including:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival.
-
Disruption of cell membrane integrity: Compromising the structural integrity of the microbial cell membrane.
-
Interference with biofilm formation: Preventing the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.
Structure-Activity Relationship (SAR) Insights
Initial SAR studies suggest that:
-
Substituents on the Benzothiophene Ring: The presence and nature of substituents on the benzothiophene core can significantly impact antimicrobial potency and spectrum of activity.[16]
-
Modifications to the 2-Phenyl Ring: Alterations to the 2-(4-methoxyphenyl) moiety can also influence activity.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound Class | Representative MIC (µg/mL) | Target Microorganism | Reference |
| 3-Halobenzo[b]thiophenes | >512 | S. aureus, E. coli, C. albicans | [17] |
| Aminobenzothiophenes | 0.78 - 1.56 | M. smegmatis | [16] |
| Fungal Extracts | 0.0195 - 5.0 (mg/mL) | Various yeast species | [18] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the MIC of an antimicrobial agent.[19]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits growth.
Step-by-Step Methodology:
-
Reagent and Culture Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Dispense the diluted compound into the wells of a 96-well microtiter plate.
-
Inoculate each well (except for a sterility control well) with the microbial suspension.
-
Include a growth control well containing only broth and the inoculum.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
-
Data Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of viability.
-
Self-Validation: The inclusion of a growth control (no drug) and a sterility control (no inoculum) are essential for validating the assay. A known antibiotic can also be included as a positive control.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Neuroprotection and Anti-inflammatory Effects: Emerging Therapeutic Avenues
Beyond their well-established roles in cancer and endocrine modulation, 2-(4-methoxyphenyl)benzothiophene derivatives are gaining attention for their potential in treating neurodegenerative diseases and inflammatory conditions.
Neuroprotective Mechanisms
The neuroprotective effects of these compounds are likely multifactorial and may involve:
-
Cholinesterase Inhibition: Some benzothiophene derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mechanism is relevant to the treatment of Alzheimer's disease.
-
Modulation of Neuroinflammatory Pathways: As discussed below, their anti-inflammatory properties can also contribute to neuroprotection.
-
Activation of GPR30: As mentioned earlier, some SERM-like benzothiophenes can exert neuroprotective effects through the G-protein coupled estrogen receptor.[9][10]
Anti-inflammatory Mechanisms
The anti-inflammatory activity of these derivatives appears to be mediated through the modulation of key signaling pathways:
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, has been observed with related heterocyclic compounds.[20] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) signaling pathway is another potential mechanism.[20][21]
Quantitative Analysis of Cholinesterase Inhibition
The potency of cholinesterase inhibitors is determined by their IC50 values.
| Compound Class | Representative IC50 (µM) | Target Enzyme | Reference |
| Phenylbenzothiophene derivatives | 20.8 - 121.7 | AChE | [1] |
| 2-Amino-5-bromoacetophenone derivatives | 8.9 - 12.6 | AChE | [22] |
| N-sulfonylation of 2-amino-5-bromoacetophenone | 14.6 - 26.5 | BChE | [22] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring cholinesterase activity.
Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the cholinesterase enzyme (e.g., from electric eel or human serum).
-
Prepare a solution of the substrate (e.g., acetylthiocholine iodide).
-
Prepare a solution of DTNB in a suitable buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Self-Validation: The use of a known cholinesterase inhibitor (e.g., donepezil or galantamine) as a positive control is crucial for validating the assay.
Signaling Pathway Diagram: Anti-inflammatory Mechanism
Caption: Putative anti-inflammatory mechanism of 2-(4-methoxyphenyl)benzothiophene derivatives.
Conclusion and Future Directions
The 2-(4-methoxyphenyl)benzothiophene scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer, endocrine-modulating, antimicrobial, neuroprotective, and anti-inflammatory agents. This guide has provided a comprehensive overview of the key biological targets and the experimental methodologies used to validate these activities.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties for each biological target.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their antimicrobial, neuroprotective, and anti-inflammatory effects.
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic potential in a more complex biological system.
-
Polypharmacology: Exploring the potential for developing single agents that can modulate multiple targets, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the 2-(4-methoxyphenyl)benzothiophene scaffold, ultimately contributing to the advancement of human health.
References
-
Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., & Youssef Moustafa, A. M. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. ResearchGate. [Link]
-
Desai, N. C., Bhatt, N., & Somani, H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5488. [Link]
-
Faria Sultana, Siddiq Pasha Shaik, Vadithe Lakshma Nayak, & Ahmed Kamal. (2017). A series of 2-anilinopyridyl linked oxindole conjugates (6 a-ad) were synthesized andevaluated for their antiproliferative activity against a panel of four human cancer cell lines viz., HeLa, DU-145, A549 and MCF-7. ResearchGate. [Link]
-
Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 15. [Link]
-
Grienke, U., Schmidt, C., & Rollinger, J. M. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 22(25), 13896. [Link]
-
Kim, D. H., Choi, J. H., Lee, K. H., & Lee, G. J. (2023). Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury. International Journal of Molecular Sciences, 24(15), 12158. [Link]
-
Masih, J., Kesharwani, T., Rodriguez, E., & Phillips, A. M. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(24), 7599. [Link]
-
Mendes, V., Benfeito, S., & Roleira, F. F. M. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3753. [Link]
-
Pezzuto, J. M., Jadi, S. R., & Gange, H. E. (2002). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Journal of medicinal chemistry, 45(24), 5269–5280. [Link]
-
Sahu, N., Singh, R., & Singh, P. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7179. [Link]
-
Specic, M., Kandasamy, R., & Hammock, B. D. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 165, 106702. [Link]
-
Wang, Y., Zhang, Y., & Chen, J. (2023). Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury. ResearchGate. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Wu, H., Chen, G., & Li, Y. (2021). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2021, 5567983. [Link]
-
Y. N., Padmashali, B., & K. M., L. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4345. [Link]
-
Youssef, A. M., & El-Faham, A. (2016). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. ResearchGate. [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Yusr, A., & Aris, M. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. [Link]
-
El-Awady, R., & Al-Dies, A. M. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & medicinal chemistry letters, 62, 128650. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]
-
Arevalo, M. A., & Garcia-Segura, L. M. (2015). Neuroprotective action of raloxifene against hypoxia-induced damage in mouse hippocampal cells depends on ERα but not ERβ or GPR30 signalling. Journal of neuroendocrinology, 27(7), 574–582. [Link]
-
Diel, P., & Smolnikar, K. (2002). Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes. Journal of medicinal chemistry, 45(24), 5281–5285. [Link]
-
Espinel-Ingroff, A., & Turnidge, J. (2016). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of fungi (Basel, Switzerland), 2(2), 19. [Link]
-
Kamal, A., & Reddy, M. K. (2019). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 24(18), 3358. [Link]
-
Khan, M. T. H., & Ali, A. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 26(11), 3122. [Link]
-
Lee, J. H., & Kim, H. P. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Journal of medicinal food, 25(7), 461–469. [Link]
-
Liew, S. Y., & Chear, N. J. Y. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(11), 1544. [Link]
-
Mohamed, M. F. A., & Al-Abdullah, E. S. (2025). Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. Semantic Scholar. [Link]
-
Murata, S., Nakai, T., Hatakeyama, M., & Sunada, S. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. University of Toyama. [Link]
-
Nwachukwu, I. N., & Onyeji, C. O. (2020). Minimal Inhibitory Concentration (MIC) of fungal extracts on different yeast species. Means ± SD (mg/mL). ResearchGate. [Link]
-
O'Brien, P. J., & Hruska, K. A. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Endocrinology, 13, 938260. [Link]
-
Osman, H., & Arshad, S. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Current pharmaceutical design, 27(40), 4216–4229. [Link]
-
Sui, Z., & Jain, N. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of medicinal chemistry, 52(23), 7468–7483. [Link]
-
Tighadouini, S., & Radi, S. (2025). Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][17][23]oxazepin-3(2H)-thiones. ResearchGate. [Link]
-
U.S. National Library of Medicine. (n.d.). PubMed. [Link]
-
Unlu, S., & Cetin-Atalay, R. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(11), 814–826. [Link]
-
Vlachogiannis, I. A., & Valis, D. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 169. [Link]
-
Vrontaki, Z., & Tzakos, A. G. (2020). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 6(4), 273. [Link]
-
Yousuf, M., & Choudhary, M. I. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(21), 6432. [Link]
-
Yu, H., & Li, J. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry, 67(8), 6543–6564. [Link]
-
Zhang, Y., & Li, J. (2023). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 66(21), 14690–14713. [Link]
-
Zha, C., & Wang, Y. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7859. [Link]
-
Zhao, J., & Li, Y. (2022). A Benzothiophene Inhibitor of MAPK-Activated Protein Kinase 2 (MK2) Inhibits TNFα Production and has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. ResearchGate. [Link]
-
Zheng, Y., & Qu, W. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
-
Zhou, Y., & Li, W. (2022). Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][17][23]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists. Journal of medicinal chemistry, 65(21), 14457–14476. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of medicinal chemistry, 66(1), 18–35. [Link]
-
van Rensburg, R., & van Otterlo, W. A. L. (2020). Structure-activity relationship of acetylcholinesterase inhibitory activity and neurite outgrowth promoting activity of homoisoflavans and related compounds. ResearchGate. [Link]
-
(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC - NIH. (n.d.). [Link]
Sources
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
The Evolving Landscape of 2-Arylbenzothiophenes: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have made it a fertile ground for the exploration of novel structure-activity relationships (SAR). This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the SAR studies of 2-arylbenzothiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to empower scientists to rationally design and synthesize the next generation of 2-arylbenzothiophene-based therapeutics.
The 2-Arylbenzothiophene Core: A Versatile Pharmacophore
The benzo[b]thiophene ring system, fused with an aryl group at the 2-position, creates a unique molecular architecture that can be readily modified to modulate biological activity. The planarity of the benzothiophene core, coupled with the tunable electronics and sterics of the appended aryl ring, allows for precise interactions with a variety of biological targets. The core structure's journey into clinical significance is exemplified by drugs like raloxifene, a selective estrogen receptor modulator (SERM) built upon a 2-arylbenzothiophene framework. This precedent has spurred extensive research into the broader therapeutic potential of this scaffold.
Anticancer Activity: Targeting the Engines of Malignancy
2-Arylbenzothiophene derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key drivers of tumor growth and proliferation, such as receptor tyrosine kinases and tubulin polymerization.
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a crucial regulator of cell growth and is frequently overexpressed or mutated in various cancers. Its activation triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[1][2][3][4] 2-Arylbenzothiophene derivatives have been identified as potent inhibitors of EGFR, and their SAR reveals critical insights for optimizing potency.
Key SAR Insights for EGFR Inhibition:
-
Substitution on the 2-Aryl Ring: The nature and position of substituents on the 2-aryl ring are paramount for EGFR inhibitory activity. Electron-withdrawing groups, such as halogens or nitro groups, on the aryl ring can enhance activity.[5] This is likely due to their ability to modulate the electron density of the aromatic system, influencing its interaction with the kinase domain.
-
Modifications on the Benzothiophene Core: Substitution on the benzothiophene nucleus also plays a significant role. For instance, the presence of hydrophilic groups can impact solubility and pharmacokinetic properties, which are crucial for in vivo efficacy.
Below is a diagram illustrating the EGFR signaling pathway and the putative point of intervention for 2-arylbenzothiophene inhibitors.
Caption: EGFR signaling cascade and inhibition by 2-arylbenzothiophenes.
Disruption of Microtubule Dynamics: A Mitotic Catastrophe
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. 2-Arylbenzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Key SAR Insights for Tubulin Polymerization Inhibition:
The precise structural features that govern the interaction of 2-arylbenzothiophenes with tubulin are an active area of investigation. However, preliminary studies suggest that the overall shape and electronic properties of the molecule are critical for binding to the colchicine-binding site on β-tubulin.
| Compound Series | Key Structural Features | Anticancer Activity (IC50) | Reference |
| Thieno[2,3-d][1][5][6]triazines | 2-aminothiophene core with pyrazolopyridinylamino acetamide side chain | 12.5 nM (H1299) | [5] |
| Benzothiazole Derivatives | Varied substitutions on the benzothiazole and aryl rings | GQSAR models indicate importance of hydrophobic groups | [7][8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a standardized method for evaluating the inhibitory effect of 2-arylbenzothiophene derivatives on tubulin polymerization.[9][10][11][12]
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP).
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 10 µL of various concentrations of the test compound (or vehicle control) to the wells.
-
Initiate the polymerization by adding 100 µL of the pre-warmed tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. 2-Arylbenzothiophene derivatives have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Key SAR Insights for Antimicrobial Activity:
-
Substitutions on the Benzothiophene Core: Modifications at the 6-position of the benzothiophene ring have been shown to significantly influence antimicrobial potency.
-
The 2-Aryl Moiety: The nature of the 2-aryl group and its substituents also play a critical role. For example, the presence of specific heterocyclic rings at this position can enhance activity.
| Compound Series | Key Structural Features | Antimicrobial Activity (MIC in µg/mL) | Reference |
| Benzothiophene-Indole Hybrids | Fluorinated indole moieties | 1-2 µg/mL against MRSA | [13] |
| Benzimidazolo Benzothiophenes | Benzonaptho and tolyl substitutions | 10-20 µg/mL against various bacteria | [6] |
| Arylazothiophenes | Azo linkage to various aryl groups | 16-128 µg/mL against different microbes | [14] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details a standard method for assessing the in vitro antimicrobial activity of 2-arylbenzothiophene derivatives.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microplate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. 2-Arylbenzothiophene derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
Key SAR Insights for Anti-inflammatory Activity:
-
The development of 2-arylbenzoxazoles, structurally related to 2-arylbenzothiophenes, has shown that this class of compounds can be potent and selective COX-2 inhibitors.[18]
-
The introduction of specific substituents on the aryl ring can significantly enhance COX-2 selectivity and in vivo potency.[18]
Synthetic Strategies: Building the 2-Arylbenzothiophene Scaffold
The synthetic accessibility of the 2-arylbenzothiophene core is a key advantage for SAR studies. Several efficient methods have been developed for its construction.
General Synthetic Workflow:
Caption: General synthetic workflow for 2-arylbenzothiophene derivatives.
Detailed Synthetic Protocol: Synthesis of 2-(4-Methoxyphenyl)benzo[b]thiophene
This protocol is a representative example of a common synthetic route to 2-arylbenzothiophenes.[19][20][21][22][23]
-
Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone:
-
To a solution of 3-methoxythiophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add 2-bromo-4'-methoxyacetophenone and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
-
-
Step 2: Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene:
-
Add the product from Step 1 to a strong acid catalyst (e.g., polyphosphoric acid).
-
Heat the mixture to induce intramolecular cyclization.
-
After cooling, carefully add the reaction mixture to ice water to precipitate the product.
-
Filter, wash, and dry the solid to obtain the desired 2-arylbenzothiophene.
-
-
Step 3: Demethylation to 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (if desired):
-
Treat the methoxy-substituted product with a demethylating agent (e.g., boron tribromide) in a suitable solvent (e.g., dichloromethane) at low temperature.
-
Quench the reaction and purify the final product.
-
Future Perspectives and Conclusion
The 2-arylbenzothiophene scaffold continues to be a source of promising new therapeutic agents. Future research will likely focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets to combat complex diseases like cancer and inflammatory disorders.
-
Exploring New Biological Targets: Investigating the activity of 2-arylbenzothiophene derivatives against a wider range of targets, including those involved in neurodegenerative diseases.[24][25]
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
References
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Rodriguez-Fragoso, L., Melendez, K., Hudson, L. G., & Lauer, F. T. (2009). EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells. Toxicology and applied pharmacology, 235(3), 355–364. [Link]
-
Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. (2006). Archiv der Pharmazie, 339(6), 281–287. [Link]
-
SAR of anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida. Retrieved January 27, 2026, from [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. (2021). The Thai Journal of Pharmaceutical Sciences, 45(6), 461-468. [Link]
-
SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129498. [Link]
-
Rodriguez-Fragoso, L., Melendez, K., Hudson, L. G., & Lauer, F. T. (2009). EGF-receptor phosphorylation and downstream signaling are activated by benzo[a]pyrene 3,6-quinone and benzo[a]pyrene 1,6-quinone in human mammary epithelial cells. Toxicology and Applied Pharmacology, 235(3), 355-364. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). J-STAGE. Retrieved January 27, 2026, from [Link]
-
Mechanisms of the Procognitive Effects of Xanthotoxin and Umbelliferone on LPS-Induced Amnesia in Mice. (2021). International Journal of Molecular Sciences, 22(4), 1779. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). International Journal of Molecular Sciences, 23(18), 10693. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). NIH Public Access. Retrieved January 27, 2026, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (n.d.). TSI Journals. Retrieved January 27, 2026, from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2024). Molecules, 29(12), 2901. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2013). ACS Medicinal Chemistry Letters, 4(11), 1097–1101. [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). Biomolecules, 13(2), 258. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). The Journal of organic chemistry, 87(10), 6689–6702. [Link]
-
Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. (2022). Scientific reports, 12(1), 21711. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2024). International Journal of Molecular Sciences, 25(11), 5780. [Link]
-
Antimicrobial Screening of Some Arylazothiophenes derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 27, 2026, from [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2016). Tropical Journal of Pharmaceutical Research, 15(10), 2173. [Link]
-
One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
Sources
- 1. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 21. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 24. SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of the Procognitive Effects of Xanthotoxin and Umbelliferone on LPS-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Applications of Benzothiophenes
Foreword
The benzothiophene scaffold, a bicyclic system comprising a fused benzene and thiophene ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] This guide provides an in-depth exploration of the pharmacological landscape of benzothiophene derivatives, moving beyond a mere catalog of applications to dissect the underlying mechanisms, synthetic strategies, and structure-activity relationships (SAR) that drive their therapeutic efficacy. We will examine key clinical successes and explore emerging areas of research, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is grounded in authoritative literature, providing a self-validating framework for future discovery.[1][2]
The Benzothiophene Core: A Privileged Scaffold
Benzothiophene is a sulfur-containing heterocyclic aromatic compound that serves as a versatile template for drug design.[2] Its chemical stability and low intrinsic toxicity are advantageous properties for a pharmacophore.[4] The true power of the benzothiophene nucleus lies in its rich chemistry, which allows medicinal chemists to readily explore molecular diversity and fine-tune pharmacological activity.[4] This has led to the development of drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5]
Anticancer Applications: Modulating Key Oncogenic Pathways
Benzothiophene derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer from cell proliferation to angiogenesis.[1][2]
Selective Estrogen Receptor Modulators (SERMs)
One of the most notable successes of the benzothiophene scaffold in oncology is Raloxifene .[2] This molecule acts as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific estrogen agonist or antagonist effects.
Mechanism of Action: In breast tissue, which is often estrogen-receptor-positive, Raloxifene acts as an antagonist. It competitively binds to the estrogen receptor (ER), inducing a conformational change that differs from the one caused by estradiol. This altered receptor conformation prevents the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation. In bone tissue, conversely, it acts as an agonist, promoting bone density and preventing osteoporosis, a common concern in postmenopausal women.[2] This dual activity is a direct result of the specific interactions between the benzothiophene core and its appended moieties with the ligand-binding domain of the ER. Arzoxifene, a related compound, is even more potent than Raloxifene in preventing breast cancer in preclinical models.[2]
Caption: Raloxifene's mechanism as a SERM in breast cancer.
Tubulin Polymerization Inhibitors
The cytoskeleton, particularly microtubule dynamics, is a validated target in cancer therapy. Benzothiophene acrylonitrile analogs have emerged as potent inhibitors of tubulin polymerization.[6]
Causality in Design: These compounds were designed as structural analogs of combretastatin A-4, a natural product known to inhibit tubulin polymerization. By replacing certain structural fragments of combretastatin with a benzothiophene ring, researchers developed novel agents with potent anticancer properties.[6] This bioisosteric replacement demonstrates how the benzothiophene scaffold can mimic other aromatic systems while potentially improving pharmacological properties like metabolic stability or target affinity.
Quantitative Data: Several benzothiophene acrylonitrile derivatives have shown impressive in-vitro activity.[6]
| Compound ID | Description | GI₅₀ Range (nM) | Target Cell Lines |
|---|---|---|---|
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 10.0 - 90.9 | Leukemia, Colon, CNS, Prostate |
| 6 | Not specified | Potent | 60-cell line screen |
| 13 | Not specified | Potent | 60-cell line screen |
These compounds are particularly noteworthy because they are not substrates for P-glycoprotein, a key transporter involved in multidrug resistance.[6] This suggests they may be effective in treating cancers that have become resistant to other chemotherapies like taxanes or Vinca alkaloids.[6]
Other Anticancer Mechanisms
The versatility of the benzothiophene core allows it to target a range of other cancer-related pathways.
-
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition: Certain derivatives show moderate-to-good inhibitory action against Nampt, an enzyme crucial for cellular metabolism and survival.[2] IC₅₀ values for some compounds were as low as 0.17 μM.[2]
-
STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent inhibitors of STAT3, a transcription factor that is abnormally activated in many tumors and promotes cancer cell survival and proliferation.[7]
Antimicrobial Applications: Combating Resistant Pathogens
Benzothiophene derivatives exhibit a broad spectrum of antimicrobial activity, making them valuable leads in the fight against bacterial and fungal infections.[1][8]
Antifungal Agents
Sertaconazole is a prime example of a benzothiophene-based antifungal medication.[9] It is used topically for skin infections and belongs to the imidazole class, but its unique benzothiophene ring confers a distinct and powerful mechanism of action.[9][10]
Dual Mechanism of Action:
-
Ergosterol Synthesis Inhibition: Like other azole antifungals, sertaconazole inhibits the cytochrome P450 enzyme 14α-demethylase.[9][11] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Disruption of ergosterol production compromises membrane integrity, leading to fungistatic effects.[9]
-
Direct Membrane Damage: The benzothiophene ring in sertaconazole is a sulfur analog of the indole ring found in tryptophan.[9] It is hypothesized that this structural mimicry allows sertaconazole to directly interact with the fungal cell membrane, forming pores that lead to a rapid loss of ATP and other essential cellular components.[9] This direct membrane disruption results in a potent fungicidal effect, which is believed to be unique to sertaconazole among this class of antifungals.[9]
Caption: Dual mechanism of action for the antifungal drug Sertaconazole.
Antifungal Activity Data: Numerous studies have demonstrated the efficacy of various benzothiophene derivatives against pathogenic fungi.
| Compound Class | Fungal Strain | Activity (Zone of Inhibition in mm @ 100µg/ml) | Reference |
|---|---|---|---|
| Benzothiophene-Coumarin | Aspergillus niger | 20 | [4] |
| Benzothiophene-Coumarin | Pencillium notatum | 21 | [4] |
| Benzothiophene-Pyrimidine | Candida albicans | 16 |[4] |
Antibacterial Agents
The benzothiophene scaffold is also effective against various bacteria.[12] Some derivatives show moderate activity on their own, while others can be used in combination with other agents to enhance efficacy against resistant strains.[12][13]
Experimental Protocol: Agar Disc Diffusion Assay for Antimicrobial Screening
This protocol provides a standardized method for evaluating the antimicrobial activity of newly synthesized benzothiophene derivatives, as described in multiple studies.[13][14]
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in sterile saline, adjusted to match the turbidity of a 0.5 McFarland standard. This ensures a uniform bacterial load.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Compound Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the synthesized benzothiophene compound (e.g., 100 µg/mL in a solvent like DMSO). A negative control disc (solvent only) and a positive control disc (a standard antibiotic like Ampicillin) are also prepared.
-
Incubation: The discs are placed firmly on the agar surface. The plates are then inverted and incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity. The causality is clear: if the compound is effective, it will diffuse into the agar and kill or inhibit the bacteria, preventing them from forming a lawn near the disc.
Anti-inflammatory and CNS Applications
Benzothiophenes have been successfully developed to treat inflammatory diseases and are being explored for central nervous system (CNS) disorders.[1][2]
Leukotriene Synthesis Inhibition
Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme responsible for the synthesis of leukotrienes.[15][16]
Mechanism of Action: Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.[15][17] They cause bronchoconstriction, mucus secretion, and airway inflammation.[15] Zileuton directly inhibits the 5-lipoxygenase (5-LO) enzyme, preventing the conversion of arachidonic acid into leukotrienes (LTA₄, LTB₄, LTC₄, LTD₄, and LTE₄).[15] By blocking the production of these pro-inflammatory molecules, Zileuton reduces airway inflammation and provides prophylaxis and chronic treatment of asthma.[16]
Caption: Zileuton's inhibition of the 5-Lipoxygenase pathway.
CNS and Neurodegenerative Diseases
The benzothiophene scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[2][18] Some derivatives are being developed as imaging agents for beta-amyloid plaques, a key pathological feature of the disease.[19] Others have shown cholinesterase inhibitory activity, which is a therapeutic strategy to manage the cognitive symptoms of Alzheimer's.[18]
Synthetic Methodologies: A Chemist's Perspective
The synthesis of diverse benzothiophene derivatives is crucial for SAR studies and drug development. A variety of synthetic methodologies are employed, from classical cyclization reactions to modern transition-metal-catalyzed couplings.[2][8]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
This protocol describes a common and powerful method for creating C-C bonds, specifically for attaching alkyne groups to the benzothiophene core, a key step in synthesizing many of the active compounds discussed.[14] This method is chosen for its high efficiency and tolerance of various functional groups, which is essential when building complex molecules.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add the starting material, 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (1.0 eq), the desired alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq). The palladium complex is the primary catalyst, while copper(I) iodide acts as a co-catalyst to facilitate the reaction.
-
Solvent and Base Addition: Add anhydrous solvents, dimethylformamide (DMF) and triethylamine (TEA), in a 2.5:1 ratio. TEA acts as a base to neutralize the HI generated during the reaction, driving the catalytic cycle forward.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product. The self-validating nature of this protocol lies in the clear, observable changes (e.g., disappearance of starting material on TLC) and the final characterization of the pure product by NMR and mass spectrometry.[14]
Conclusion
The benzothiophene scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. From the established clinical success of Raloxifene, Sertaconazole, and Zileuton to the promising preclinical data on novel anticancer, antimicrobial, and neuroprotective agents, this core structure continues to yield compounds with profound pharmacological effects.[2][9][15] The ongoing exploration of new synthetic routes and the deeper understanding of their mechanisms of action ensure that benzothiophene derivatives will remain a significant and fruitful area of research for medicinal chemists and drug development professionals for years to come.[8][20]
References
- Wable, C. Mascarenhas, H. N. Akolkar, N. R. Darekar, and P. Prabhu, in S-Heterocycles Retrospect, Prospects, and Biological Applications , ed. S. Kulkarni, H. Akolkar, V. M. Khedkar, and A. K. Haghi, Royal Society of Chemistry, 2024, ch. 12, pp. 352-382.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences.
- Sertaconazole. Wikipedia.
- Synthesis and antimicrobial activities of benzothiophene derivatives. (2012).
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Benzothiophene derivatives and medicinal use thereof.
- Benzothiophene: Assorted Bioactive Effects. ijpsnonline.com.
- What is the mechanism of Zileuton?. (2024).
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. .
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Process for synthesizing sertaconazole.
- Zileuton. (2024).
- Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease. PubMed.
- Sertaconazole: a review of its use in the management of superficial mycoses in derm
- Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis.
- Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflamm
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
- Sertaconazole: updated review of a topical antifungal agent. Taylor & Francis Online.
- Synthesis method of Sertaconazole nitrate.
- The Role of Leukotriene Modifiers in the Treatment of Asthma. (1997).
- Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis. (2024). Preprints.org.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI.
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
- What is Sertaconazole (an antifungal medic
- Formulation and Characterization of Sertaconazole Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Sertaconazole - Wikipedia [en.wikipedia.org]
- 10. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Research Portal [ircommons.uwf.edu]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 16. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
Methodological & Application
Introduction: The Significance of 2-Arylbenzothiophenes
An Application Note for the Synthesis of 2-(4-Methoxyphenyl)benzothiophene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Specifically, 2-arylbenzothiophenes serve as core structural units in a range of biologically active molecules, including estrogen receptor modulators like Raloxifene, and as key components in organic semiconductors.[1] The synthesis of these compounds with high efficiency, selectivity, and functional group tolerance is therefore of paramount importance to researchers in drug discovery and materials development.
This application note provides a detailed, field-proven protocol for the synthesis of a representative compound, 2-(4-Methoxyphenyl)benzothiophene, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its reliability, mild reaction conditions, and broad substrate scope, making it a cornerstone of modern organic synthesis.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer expert insights into optimizing the procedure for maximum yield and purity.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-methoxyphenylboronic acid) and an organohalide (2-bromobenzothiophene). The reaction is catalyzed by a palladium(0) complex, which orchestrates a multistep catalytic cycle.
Causality of Component Selection:
-
Palladium Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a pre-catalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents catalyst decomposition, leading to higher yields and efficiency.[3]
-
Base (Potassium Carbonate, K₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate complex (-[B(OH)₃]⁻), which can efficiently transfer its organic group to the palladium center.
-
Solvent System (Toluene/Ethanol/Water): This multiphasic solvent system is highly effective. Toluene solubilizes the organic reactants and the catalyst. Ethanol enhances the solubility of the inorganic base, while water is crucial for activating the boronic acid and facilitating the formation of the boronate complex.[4]
The generally accepted mechanism is illustrated below:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Eq. |
| 2-Bromobenzothiophene | 213.10 | 213 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
| Equipment | ||||
| 50 mL Round-bottom flask | ||||
| Magnetic stir bar | ||||
| Condenser | ||||
| Nitrogen/Argon inlet and bubbler | ||||
| Heating mantle with temperature control | ||||
| TLC plates (Silica gel 60 F₂₅₄) | ||||
| Standard glassware for work-up | ||||
| Rotary evaporator | ||||
| Flash chromatography system |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromobenzothiophene (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Fit the flask with a condenser.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Solvent Addition and Reaction:
-
Through the top of the condenser, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 90 °C using a pre-heated heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 2-bromobenzothiophene spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[6]
-
Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity) to isolate the pure product.
-
Combine the fractions containing the product (visualized by TLC) and concentrate under reduced pressure to yield 2-(4-Methoxyphenyl)benzothiophene as a white or off-white solid. A typical yield for this type of reaction is in the range of 70-90%.[3][6]
-
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)benzothiophene.
Trustworthiness: A Self-Validating System
-
Reaction Monitoring: The use of TLC provides a real-time check on the reaction's progress. A successful reaction is validated by the consumption of the starting material and the appearance of a new, less polar product spot.
-
Purification and Characterization: The final purity is confirmed through column chromatography. The identity and purity of the final compound should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome. The melting point of the closely related 2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide is reported as 131–132 °C, providing a useful reference point for characterization.[6]
Expert Insights & Troubleshooting
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst. The Pd(II) pre-catalyst may not have been efficiently reduced, or the active Pd(0) species may have been oxidized by residual air.
-
Solution: Ensure the reaction vessel is scrupulously dried and the system is thoroughly purged with inert gas. Use freshly opened, high-purity solvents.
-
-
Problem: Significant Homocoupling of Boronic Acid.
-
Cause: This side reaction can occur, especially at higher temperatures or with prolonged reaction times.
-
Solution: Use the minimum effective temperature. Ensure the stoichiometry is correct; using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can promote side reactions.
-
-
Problem: Difficulty in Purification.
-
Cause: Residual palladium catalyst or closely eluting impurities.
-
Solution: A simple filtration through a small plug of Celite or silica gel after the work-up can remove a significant portion of the palladium residue before column chromatography. Employing a slow, shallow gradient during chromatography will improve separation from impurities.
-
References
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll College.
-
Wang, L., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Valente, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]
- Draper, R. W., & Pfenning, M. A. (1999). Process for the synthesis of benzothiophenes. U.S. Patent No. 5,969,157. Google Patents.
- Draper, R. W. (1998). Process for the synthesis of benzo[b]thiophenes. European Patent No. EP0859770B1. Google Patents.
-
Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
- Draper, R. W. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772. Google Patents.
-
Hayashi, S., et al. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters. Available at: [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Available at: [Link]
-
Gherib, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Shang, R., et al. (2015). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Communications. Available at: [Link]
-
Naureen, S., et al. (2019). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
ResearchGate. Palladium Catalyzed Syntheses of Dibenzothiophenes by Ring-Closure of 2-Iodinated Diaryl Thioether. Available at: [Link]
Sources
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed synthesis of 2-substituted benzothiophenes
Application Notes & Protocols
Topic: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds across medicinal chemistry, materials science, and agrochemistry. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that interact with biological targets and exhibit unique photophysical properties. Notable pharmaceuticals such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole feature this core. Consequently, the development of efficient, versatile, and robust synthetic methods to access functionalized benzothiophenes is of paramount importance.
While classical methods often require harsh conditions and multi-step procedures, modern palladium catalysis has revolutionized the synthesis of these valuable compounds. Palladium-catalyzed reactions offer unparalleled efficiency, functional group tolerance, and atom economy, enabling the construction of complex benzothiophene derivatives from simple and readily available precursors.[1] This guide provides an in-depth exploration of the key palladium-catalyzed strategies for synthesizing 2-substituted benzothiophenes, complete with mechanistic insights, detailed protocols, and practical guidance to empower researchers in their synthetic endeavors.
Strategic Overview: Major Palladium-Catalyzed Pathways
The synthesis of 2-substituted benzothiophenes via palladium catalysis can be broadly categorized into two strategic approaches: (1) Intramolecular Annulation/Cyclization, where the benzothiophene ring is formed during the key palladium-catalyzed step, and (2) Cross-Coupling on a pre-existing benzothiophene core, where a substituent is installed at the C2-position.
Intramolecular Annulation & Cyclization Strategies
These methods are highly convergent and build the heterocyclic core from acyclic precursors, often in a single step or a domino sequence. The driving force is the formation of a stable aromatic system.
A. Annulation of Aryl Sulfides with Alkynes
A powerful strategy involves the palladium-catalyzed reaction between an aryl sulfide and an alkyne.[2] This approach is characterized by its high convergence and ability to rapidly generate diverse derivatives from simple starting materials.[2]
-
Mechanistic Rationale: The catalytic cycle is believed to initiate with the activation of a C-S or C-H bond of the aryl sulfide by the palladium catalyst. This is followed by coordination and insertion of the alkyne and subsequent intramolecular cyclization to form the benzothiophene ring. The specific mechanism can vary, with some pathways involving C-H activation directed by the sulfur atom.[3][4] The choice of an appropriate oxidant, such as Cu(OAc)₂, is often crucial to regenerate the active Pd(II) catalyst, particularly in oxidative C-H functionalization pathways.[5]
B. Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency.[1] Palladium catalysis is exceptionally well-suited for initiating such cascades. For instance, a three-component reaction of a bromothiophene with an internal alkyne can yield complex benzothiophenes, triggered by the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]
Cross-Coupling Reactions for C2-Functionalization
When a benzothiophene core is already available, palladium-catalyzed cross-coupling reactions are the gold standard for introducing a wide array of substituents at the 2-position. These reactions typically start from 2-halobenzothiophene.
A. Suzuki-Miyaura Coupling: For 2-Arylbenzothiophenes
The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with a halide, is one of the most widely used methods for C-C bond formation.[6][7] It is highly reliable for synthesizing 2-arylbenzothiophenes, which are common motifs in organic electronics and pharmaceuticals.[8]
-
Expert Insight: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, and base. The palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[9][10] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.
B. Sonogashira Coupling: For 2-Alkynylbenzothiophenes
This reaction couples a terminal alkyne with an aryl halide and is the premier method for installing an alkynyl group.[11][12] It often employs a dual-catalyst system of palladium and copper(I). The resulting 2-alkynylbenzothiophenes are not just final products but are also versatile intermediates for further transformations, such as cyclization reactions to form more complex fused systems.[13]
C. Heck Vinylation: For 2-Vinylbenzothiophenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene.[14][15] This provides a direct route to 2-vinylbenzothiophenes. Modern variations, such as oxidative Heck reactions, can even form these bonds from unactivated terminal olefins, enhancing the reaction's scope and efficiency.[16]
D. Buchwald-Hartwig Amination: For 2-Aminobenzothiophenes
The formation of C-N bonds via palladium catalysis has been mastered through the Buchwald-Hartwig amination.[17][18] This reaction couples an amine with an aryl halide.
-
Expert Insight: This transformation is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., t-BuXPhos, BrettPhos) are essential as they accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and broadening the substrate scope to include less reactive aryl chlorides and a wider range of amines.[19][20]
Visualizing the Mechanisms
Understanding the underlying catalytic cycles is key to troubleshooting and optimizing these powerful reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible catalytic cycle for oxidative C-H annulation.
Application Protocol 1: Synthesis of 2,3-Disubstituted Benzothiophenes via Sonogashira Coupling and Electrophilic Cyclization
This robust, two-step, one-pot procedure developed by Larock and co-workers is highly effective for preparing a variety of 2,3-disubstituted benzothiophenes from commercially available o-iodothioanisole.[21] The strategy relies on an initial palladium-catalyzed Sonogashira coupling, followed by an in-situ electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole intermediate.
Workflow Overview
Caption: Experimental workflow for the one-pot Sonogashira/Cyclization protocol.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
o-Iodothioanisole (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Electrophile (e.g., Iodine, I₂) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or CH₃CN)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, TLC plates.
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add o-iodothioanisole (e.g., 1.0 mmol, 250 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (2.0 mmol, 0.28 mL) followed by anhydrous THF (5 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Sonogashira Coupling: Add the terminal alkyne (1.1 mmol) dropwise via syringe. Stir the reaction at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the o-iodothioanisole spot indicates the completion of the coupling step (typically 1-4 hours). A new, less polar spot corresponding to the o-(1-alkynyl)thioanisole intermediate should be visible.
-
Electrophilic Cyclization: Once the coupling is complete, add a solution of iodine (1.2 mmol, 305 mg) in THF (2 mL) dropwise to the reaction mixture. The reaction is often exothermic.
-
Completion: Stir for an additional 30-60 minutes at room temperature. Monitor by TLC for the disappearance of the intermediate and the appearance of the final, typically more polar, benzothiophene product.
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2,3-disubstituted benzothiophene.
-
Trustworthiness: The expected yields for this reaction are generally excellent, often >80%.[21] The final product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the acetylenic proton (if present) and the appearance of characteristic aromatic signals for the benzothiophene core.
Data Summary: Substrate Scope
The following table summarizes the versatility of the palladium-catalyzed annulation and coupling methods for various substrates.
| Entry | Starting Material(s) | Method | 2-Substituent | Catalyst System | Yield (%) | Reference |
| 1 | o-Iodothioanisole, Phenylacetylene | Sonogashira/Iodocyclization | Phenyl | PdCl₂(PPh₃)₂/CuI | 95 | [21] |
| 2 | o-Iodothioanisole, 1-Hexyne | Sonogashira/Iodocyclization | n-Butyl | PdCl₂(PPh₃)₂/CuI | 94 | [21] |
| 3 | Thioanisole, Diphenylacetylene | C-H Annulation | Phenyl | Pd(OAc)₂/AgOAc | 85 | [2] |
| 4 | 2-Bromobenzothiophene, 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 4-Methoxyphenyl | Pd(dppf)Cl₂ | 92 | [8] |
| 5 | o-Bromovinylbenzene, K₂S | Intramolecular Cyclization | H | Pd(OAc)₂ (catalyst-free reported) | >90 | [22] |
| 6 | 2-Iodothiophenol, Phenylacetylene | Sonogashira/Cyclization | Phenyl | PdCl₂(MeCN)₂ | 87 | [11][12] |
This data clearly demonstrates the high efficiency and broad functional group tolerance of palladium-catalyzed methods in accessing a wide range of 2-substituted benzothiophenes.
References
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 27, 2026, from [Link]
-
Imahori, T., et al. (2014). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 5(8), 3121-3125. [Link]
-
Cacchi, S., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(19), 7635-7646. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 66(23), 7652-7660. [Link]
-
Cacchi, S., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 77(17), 7232-7239. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. Retrieved January 27, 2026, from [Link]
-
Tobisu, M., & Chatani, N. (2012). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Angewandte Chemie International Edition, 51(45), 11359-11362. [Link]
-
ResearchGate. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Retrieved January 27, 2026, from [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7125-7129. [Link]
-
Duan, Z., et al. (2011). Palladium-catalyzed three-component domino reaction for the preparation of benzo[b]thiophene and related compounds. Organic & Biomolecular Chemistry, 9(13), 4873-4878. [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7125-7129. [Link]
-
Synfacts. (2011). Palladium-Catalyzed C-H Activation Route to Dibenzothiophenes. Synfacts, 2011(08), 0836. [Link]
-
John, J., et al. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry, 87(12), 7936-7947. [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. OUCI. [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1851-1857. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]
-
White, M. C., et al. (2013). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 135(34), 12544-12547. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis of 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. [Link]
-
Total Organic Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Ila, H., et al. (2016). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 81(1), 1-16. [Link]
-
ResearchGate. (2025). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 27, 2026, from [Link]
-
ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. Retrieved January 27, 2026, from [Link]
-
Joule, J. A. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(8), 2435-2448. [Link]
-
Ali, M. A., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3781-3799. [Link]
-
Wang, H., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(17), 4565-4569. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved January 27, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(16), 3684-3687. [Link]
-
ResearchGate. (2025). (PDF) Palladium(0)-catalyzed Domino C−N Coupling/Hydroamination/C−H Arylation: Efficient Synthesis of Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridines. Retrieved January 27, 2026, from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 27, 2026, from [Link]
-
Mandal, S. K., et al. (2020). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 10(7), 784. [Link]
Sources
- 1. Palladium-catalyzed three-component domino reaction for the preparation of benzo[b]thiophene and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes / Organic Letters, 2016 [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 5. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. scispace.com [scispace.com]
- 12. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Benzothiophene synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Arylbenzothiophenes via Electrophilic Cyclization
This guide provides an in-depth exploration of electrophilic cyclization for the synthesis of 2-arylbenzothiophenes, a privileged scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and provide expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic strategy.
The Significance of the 2-Arylbenzothiophene Moiety
The benzothiophene core, particularly when substituted with an aryl group at the 2-position, is a cornerstone of numerous biologically active molecules and functional organic materials. Its rigid, planar structure and electron-rich nature allow for favorable interactions with biological targets and facilitate charge transport in organic electronics. Notable examples of pharmaceuticals containing the benzothiophene scaffold include the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertaconazole . The continued development of efficient and versatile synthetic routes to this important class of compounds is therefore of paramount importance.
The Strategic Approach: Electrophilic Cyclization of 2-Alkynylthioanisoles
A highly effective and modular approach to 2-arylbenzothiophenes is the electrophilic cyclization of readily accessible 2-alkynylthioanisole precursors. This strategy offers a high degree of control over the final product structure and is amenable to a wide range of functional groups. The overall synthetic workflow can be broken down into two key stages: the synthesis of the 2-alkynylthioanisole starting material and its subsequent electrophilic cyclization.
Figure 1: General workflow for the synthesis of 2-arylbenzothiophenes.
Mechanistic Insights: The "Why" Behind the Reaction
The success of the electrophilic cyclization hinges on the activation of the alkyne by an electrophile, rendering it susceptible to intramolecular attack by the pendant thioether. The generally accepted mechanism proceeds through several key steps.[1]
-
Electrophilic Activation: An electrophile (E+) attacks the alkyne's carbon-carbon triple bond, forming a reactive intermediate. This intermediate can be depicted as a vinyl cation or a three-membered ring (e.g., an iodonium ion in the case of iodine-mediated cyclization).[2]
-
Intramolecular Nucleophilic Attack: The sulfur atom of the thioanisole acts as a nucleophile, attacking the activated alkyne in a 5-exo-dig manner. This ring-closing step is generally favored due to the formation of a stable five-membered ring.
-
Rearomatization: The resulting sulfonium ion intermediate undergoes dealkylation (typically demethylation) to restore the aromaticity of the thiophene ring, yielding the final 2,3-disubstituted benzothiophene product.
Figure 2: Generalized mechanism of electrophilic cyclization.
The choice of electrophile is critical and can influence the reaction's efficiency and the nature of the substituent at the 3-position of the benzothiophene ring.
Experimental Protocols
Synthesis of 2-Alkynylthioanisole Precursors via Sonogashira Coupling
The Sonogashira coupling is a robust and reliable method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides.[3]
Materials:
-
2-Bromothioanisole (or other suitable aryl halide)
-
Arylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (or other suitable solvent)
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothioanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed toluene and triethylamine (2.0 eq).
-
To this stirred suspension, add the arylacetylene (1.1 eq) dropwise.
-
Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-alkynylthioanisole.
Electrophilic Cyclization Protocols
This method is one of the most common and cost-effective approaches, yielding 3-iodo-2-arylbenzothiophenes that can be further functionalized via cross-coupling reactions.[2]
Materials:
-
2-Alkynylthioanisole
-
Iodine (I₂)
-
Dichloromethane (DCM) or acetonitrile (MeCN)
Protocol:
-
Dissolve the 2-alkynylthioanisole (1.0 eq) in DCM.
-
Add iodine (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-iodo-2-arylbenzothiophene.
This method provides access to 3-methylthio-2-arylbenzothiophenes and is known for its high yields and tolerance of a wide range of functional groups.[1][4]
Materials:
-
2-Alkynylthioanisole
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate
-
Dichloromethane (DCM)
Protocol:
-
To a solution of 2-alkynylthioanisole (1.0 eq) in DCM, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 3-methylthio-2-arylbenzothiophene.
Gold catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation, often proceeding under mild conditions with low catalyst loadings.[5]
Materials:
-
2-Alkynylthioanisole
-
Gold(I)-NHC complex (e.g., [IPrAuCl]/AgOTf)
-
Dichloromethane (DCM) or Toluene
Protocol:
-
In a glovebox or under an inert atmosphere, charge a vial with the gold(I)-NHC complex (e.g., 1-2 mol%).
-
Add the solvent (DCM or toluene) followed by the 2-alkynylthioanisole (1.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-arylbenzothiophene.
Comparative Analysis and Substrate Scope
The choice of electrophilic cyclization method depends on the desired product and the nature of the starting material.
| Method | Electrophile/Catalyst | Product (3-substituent) | Advantages | Disadvantages | Substrate Scope |
| Iodine-Mediated | I₂ | Iodo (-I) | Cost-effective, readily available reagents, provides a handle for further functionalization. | Stoichiometric amounts of iodine are required. | Broad, tolerates a range of aryl and alkyl substituents on the alkyne. Electron-withdrawing groups on the aryl ring may slow the reaction.[6] |
| Sulfonium Salt | Me₂S(SMe)₂BF₄ | Methylthio (-SMe) | High yields, excellent functional group tolerance, mild conditions.[1] | The sulfonium salt is a specialized reagent. | Very broad, tolerates both electron-donating and electron-withdrawing groups well.[6] |
| Gold-Catalyzed | Au(I)-NHC complexes | Hydrogen (-H) or other groups depending on the specific gold catalytic cycle. | High efficiency, low catalyst loadings, very mild conditions.[5] | Gold catalysts can be expensive. | Broad, with excellent functional group tolerance.[5] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | - Inactive catalyst (for gold-catalyzed reactions).- Poor quality reagents.- Insufficient reaction time or temperature. | - Use freshly prepared or properly stored catalyst.- Purify starting materials and ensure anhydrous conditions.- Increase reaction time and/or temperature incrementally. |
| Formation of side products | - Dimerization of the starting alkyne.- Polymerization.- Incomplete cyclization. | - Use a higher dilution to favor intramolecular cyclization.- Optimize the stoichiometry of the electrophile/catalyst.- Ensure complete conversion by monitoring the reaction closely. |
| Difficulty in purification | - Co-elution of product with starting material or byproducts. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate: This reagent is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with extreme care and avoid inhalation of dust.[7]
-
Gold Catalysts: While generally less toxic than other heavy metal catalysts, gold compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and flammable. Handle these solvents in a closed system or with adequate ventilation.
Conclusion
The electrophilic cyclization of 2-alkynylthioanisoles is a powerful and versatile strategy for the synthesis of 2-arylbenzothiophenes. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and electrophile, researchers can access a wide array of these valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful implementation of this important synthetic methodology.
References
-
G. Zeni, R. C. Larock, "Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization," Chemical Reviews, 2006 , 106(11), 4644-4680. [Link]
-
C. C. Dillon, B. Keophimphone, M. Sanchez, P. Kaur, H. Muchalski, "Synthesis of 2-substituted benzo[b]thiophenes via gold(I)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles," Organic & Biomolecular Chemistry, 2019 , 17, 354-358. [Link]
-
R. F. Schumacher, G. Zeni, "Electrophilic Cyclization of 2-Alkynylthioanisoles," Topics in Current Chemistry, 2012 , 311, 1-38. [Link]
-
K. C. Majumdar, S. K. Ghosh, "Electrophilic Cyclization of Unsaturated Sulfides," Tetrahedron, 2003 , 59(11), 1713-1729. [Link]
-
Z. Alikhani, A. G. Albertson, C. A. Walter, P. J. Masih, T. Kesharwani, "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles," The Journal of Organic Chemistry, 2022 , 87(10), 6312–6320. [Link]
-
A. S. K. Hashmi, "Gold-Catalyzed Organic Reactions," Chemical Reviews, 2007 , 107(7), 3180-3211. [Link]
-
A. de Cózar, A. Arrieta, F. P. Cossío, "Selectivity in Cationic Cyclizations Involving Alkynes: A Computational Study on the Biomimetic Synthesis of Steroids," Chemistry – A European Journal, 2023 , 29(19), e202204028. [Link]
-
T. Kesharwani, Z. Alikhani, A. G. Albertson, C. A. Walter, P. J. Masih, "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles," Organic Chemistry Portal, 2022 . [Link]
-
A. S. K. Hashmi, "When gold can do what iodine cannot do: A critical comparison," Beilstein Journal of Organic Chemistry, 2011 , 7, 870-876. [Link]
-
A. M. V. D. V. de Oliveira, R. A. C. Leão, G. Zeni, "Iodine-mediated electrophilic cyclization of 2-alkynylthioanisoles," RSC Advances, 2014 , 4, 2588-2591. [Link]
-
Z. Alikhani, A. G. Albertson, C. A. Walter, P. J. Masih, T. Kesharwani, "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles," PubMed Central (PMC), 2022 . [Link]
-
R. Chinchilla, C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling." [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. When gold can do what iodine cannot do: A critical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Leveraging 2-(4-Methoxyphenyl)benzothiophene in Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Benzothiophene Scaffold
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with high specificity at biological targets. Among the vast library of benzothiophene derivatives, 2-(4-Methoxyphenyl)benzothiophene and its substituted analogues, particularly 6-methoxy-2-(4-methoxyphenyl)benzothiophene, have emerged as pivotal intermediates in the synthesis of high-value therapeutics.
These molecules are most notably recognized as the foundational precursors for a class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[2][3] SERMs, such as the blockbuster drug Raloxifene, exhibit tissue-selective estrogenic and anti-estrogenic activities, offering therapeutic benefits in osteoporosis and breast cancer prevention while mitigating the risks associated with traditional hormone replacement therapy.[3][4]
This guide provides an in-depth exploration of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, detailing its synthesis, physicochemical properties, and its critical application in the multi-step synthesis of Raloxifene. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern these transformations.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is fundamental to its successful application. The key characteristics of 6-methoxy-2-(4-methoxyphenyl)benzothiophene are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄O₂S | [5] |
| Molecular Weight | 270.35 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [6] |
| Melting Point | 191-197 °C | [6] |
| Solubility | Soluble in chloroform, dichloromethane; low solubility in water. | [6] |
| Storage | Store in a dry, room temperature environment in a well-sealed container. | [6] |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before handling. The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Protocol I: Synthesis of the Core Intermediate: 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
The construction of the benzothiophene ring system is the first critical phase. The following protocol is a robust method involving the reaction of a substituted thiophenol with an α-bromo ketone, followed by an acid-catalyzed cyclodehydration. This method is favored for its reliability and scalability.
Causality Behind the Method: This synthetic route builds the molecule logically. The initial S-alkylation reaction forms a new carbon-sulfur bond, creating the linear precursor. The subsequent cyclodehydration step, typically using a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, is an electrophilic aromatic substitution where the newly formed ketone carbonyl is protonated, making the adjacent carbon electrophilic enough to attack the electron-rich aromatic ring of the thiophenol, thus forming the fused benzothiophene ring system.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃, approx. 3.0 eq) in 1,2-dichloroethane. Cool the suspension to 0°C.
-
Acyl Chloride Formation (if starting from acid): The acylating agent, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, is typically prepared separately or purchased. [3]3. Friedel-Crafts Acylation: Add the 6-methoxy-2-(4-methoxyphenyl)benzothiophene intermediate (1.0 eq) to the AlCl₃ suspension. Then, add the 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 eq) portion-wise, maintaining the temperature between 0-5°C.
-
Reaction Progression: Allow the reaction to stir at a low temperature (0°C to room temperature) for 2-8 hours. [7]Monitor the reaction by HPLC or TLC.
-
Demethylation (In-situ or separate step): Upon completion of the acylation, a demethylating agent is introduced. A common and effective method is the addition of ethanethiol to the reaction mixture containing AlCl₃, which cleaves both methoxy groups to yield the corresponding phenols. [3][4]6. Quenching and Work-up: Carefully and slowly quench the reaction by pouring it into a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the piperidine nitrogen.
-
Isolation and Purification: The product, Raloxifene hydrochloride, will precipitate from the aqueous solution. Filter the solid, wash with dilute acid and then with water. The crude product can be purified by recrystallization from a suitable solvent, such as methanol with a controlled amount of water, to yield high-purity Raloxifene HCl. [8] Self-Validation and Characterization: Each step of the synthesis must be validated.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and the final product quantitatively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Conclusion
2-(4-Methoxyphenyl)benzothiophene and its derivatives are not merely passive precursors; they are enabling intermediates that open a direct and efficient route to complex and valuable pharmaceutical agents. The protocols detailed here for its synthesis and subsequent elaboration into Raloxifene demonstrate the strategic importance of this scaffold. By understanding the causality behind each chemical transformation—from the initial S-alkylation and cyclization to the critical Friedel-Crafts acylation—researchers can confidently and reproducibly leverage this intermediate in their drug discovery and development programs.
References
-
Gündüz, S., Avcı, D., & Atalay, Y. (2015). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC, NIH. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. The Royal Society of Chemistry. [Link]
-
Alchemist Chemical. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis. Alchemist-chem.com. [Link]
-
Mondal, S., et al. (2024). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters, ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene. PubChem, NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. PubChem, NIH. [Link]
-
Peng, Y., et al. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, ACS Publications. [Link]
- Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes.
-
S, R., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
- Parthasaradhi, R. B., et al. (2011). Process for the preparation of raloxifene hydrochloride.
- Ohmori, J., et al. (2003). Benzothiophene derivatives and medicinal use thereof.
-
Norman, B. H., et al. (2012). Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs. PMC, NIH. [Link]
-
Yoshida, H., et al. (2016). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, G. J., et al. (2011). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Organic & Pharmaceutical Chemistry. [Link]
-
Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. [Link]
-
New Drug Approvals. (2020). Raloxifene. New Drug Approvals. [Link]
-
Rosati, R. L., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC, NIH. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]
- 7. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 8. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4-Methoxyphenyl)benzothiophene Derivatives as Tubulin Polymerization Inhibitors
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the evaluation of 2-(4-methoxyphenyl)benzothiophene derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular processes, including mitosis, making them a prime target for anticancer drug development[1][2][3]. This guide details the underlying mechanisms, structure-activity relationships (SAR), and step-by-step protocols for the synthesis and biological characterization of this promising class of compounds.
Introduction: The Rationale for Targeting Tubulin with Benzothiophene Scaffolds
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy[3]. They function by disrupting microtubule dynamics, which can either inhibit their formation (destabilizers) or prevent their breakdown (stabilizers). This interference triggers the mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis[1][3][4].
MTAs are classified based on their binding site on the tubulin heterodimer, with the three main sites being the colchicine, vinca, and taxane binding sites[2][5]. Agents that bind to the colchicine site, like the natural product combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization[6]. The 2-(4-methoxyphenyl)benzothiophene scaffold has emerged as a structurally novel class of colchicine site inhibitors, demonstrating significant antiproliferative activity across various cancer cell lines[6][7][8]. These compounds often feature a 3',4',5'-trimethoxybenzoyl group, which mimics the trimethoxyphenyl ring of colchicine, contributing to high-affinity binding in the hydrophobic pocket of β-tubulin[6][9].
This guide provides the necessary protocols to synthesize, characterize, and validate the biological activity of these derivatives, enabling researchers to explore their therapeutic potential.
Synthesis of 2-(4-Methoxyphenyl)benzothiophene Derivatives
The synthesis of 2-arylbenzo[b]thiophenes can be achieved through several established routes[10][11][12]. A common and effective method involves the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones.
Protocol 2.1: General Synthesis of a 3-Aroyl-2-(4-methoxyphenyl)benzothiophene Derivative
This protocol describes a representative synthesis. Note: Researchers should consult specific literature for modifications based on desired substitutions.
Causality and Experimental Choices:
-
Lewis/Brønsted Acids: Strong acids like polyphosphoric acid (PPA) or Lewis acids are used to catalyze the intramolecular cyclization, which is the key ring-forming step[10].
-
Solvent Choice: The choice of solvent, such as 1,2-dichloroethane for acylation steps, is critical for reactant solubility and reaction temperature control[10].
-
Purification: Column chromatography is essential for separating the desired product from isomers and unreacted starting materials, ensuring high purity for biological testing.
Step-by-Step Procedure:
-
Step 1: Synthesis of the α-(Arylthio)acetophenone Intermediate.
-
To a solution of a substituted thiophenol (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) portion-wise.
-
Heat the reaction mixture at 60-80°C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Intramolecular Cyclization.
-
Add the purified α-(arylthio)acetophenone intermediate from Step 1 to an excess of polyphosphoric acid (PPA).
-
Heat the mixture to 85-95°C for 2-4 hours. The reaction is typically accompanied by a color change.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate is the cyclized 2-(4-methoxyphenyl)benzothiophene. Collect it by filtration, wash thoroughly with water, and dry.
-
-
Step 3: Acylation at the C3 Position (if required).
-
Dissolve the 2-(4-methoxyphenyl)benzothiophene from Step 2 (1.0 eq) in a dry solvent like 1,2-dichloroethane at 0°C[10].
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.1 eq).
-
Allow the reaction to stir at 0°C to room temperature for 2-8 hours[10].
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
-
Step 4: Characterization.
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess purity using HPLC. Purity should be >95% for biological assays.
-
Application Note 1: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically as an increase in absorbance at 340 nm[13][14]. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Causality and Experimental Choices:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. The reaction is initiated by raising the temperature from 4°C (where tubulin is stable as dimers) to 37°C (which promotes assembly)[13]. Pre-warming the microplate is crucial for reproducibility[13][14].
-
GTP Requirement: Tubulin polymerization requires the binding and hydrolysis of GTP. Therefore, GTP is a critical component of the reaction buffer[15].
-
Buffer Composition: A specific polymerization buffer (e.g., PIPES-based) is used to maintain the optimal pH and ionic strength for microtubule assembly[13].
Protocol 3.1: Spectrophotometric Tubulin Polymerization Inhibition Assay
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (10 mM in water)
-
Glycerol
-
Test compounds dissolved in DMSO (final DMSO concentration in assay <1%)
-
Positive Control: Nocodazole or Colchicine (inhibitors)
-
Negative Control: Paclitaxel (stabilizer), DMSO (vehicle)
-
Temperature-controlled 96-well spectrophotometer/plate reader
-
Pre-warmed, clear, flat-bottom 96-well plates
Procedure:
-
Preparation of Reagents (On Ice):
-
Assay Setup (On Ice):
-
Prepare serial dilutions of the 2-(4-methoxyphenyl)benzothiophene derivatives and controls in G-PEM buffer.
-
In a 96-well plate on ice, add 10 µL of the diluted test compounds or controls to designated wells.
-
Add 100 µL of the ice-cold tubulin solution to each well for a final volume of 110 µL. Mix gently by pipetting.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum absorbance (Vmax) for each curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).
-
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Application Note 2: Cell-Based Evaluation of Biological Activity
While in vitro assays are crucial, evaluating compounds in a cellular context is necessary to assess factors like cell permeability, metabolic stability, and actual impact on cell fate[17][18].
Protocol 4.1: Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., K562, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the benzothiophene derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 4.2: Cell Cycle Analysis via Flow Cytometry
Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. Tubulin polymerization inhibitors are expected to cause an accumulation of cells in the G2/M phase[6][8].
Procedure:
-
Treatment: Treat cells with the test compound at concentrations around its GI₅₀ value for a relevant period (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol, then resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Acquisition & Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Model the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases.
Overall Workflow for Cellular Evaluation
Caption: Hierarchical workflow for the biological evaluation of candidate compounds.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 2-(4-methoxyphenyl)benzothiophene scaffold has yielded key insights into the structural requirements for potent tubulin inhibition.
Key SAR Observations:
-
A-Ring (Benzothiophene): The position of methoxy groups on the benzothiophene ring significantly impacts activity. Studies have shown that methoxy substitution at the C-4, C-6, or C-7 positions often leads to potent compounds[8].
-
B-Ring (2-Phenyl group): The 4-methoxyphenyl group at the C-2 position is a common feature in active compounds, likely involved in key interactions within the colchicine binding site.
-
C3-Substituent: An aroyl group, particularly a 3,4,5-trimethoxybenzoyl moiety, at the C3 position is critical for high potency, as it mimics the trimethoxyphenyl ring of colchicine and other known colchicine-site binders[6][7].
Table 1: Representative Biological Data for Benzothiophene Derivatives
| Compound ID | Modifications | Tubulin IC₅₀ (µM) | K562 Cell GI₅₀ (µM) | Cell Cycle Arrest (G2/M) | Reference |
| CA-4 | (Reference Compound) | ~1.0 - 2.0 | 0.003 | Yes | [6] |
| 4g | 2-(3,4,5-trimethoxybenzoyl)-4-methoxybenzo[b]thiophene | 0.67 | 0.021 | Yes | [6] |
| 4e | 2-(3,4,5-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | 1.1 | 0.005 | Yes | [6] |
| 4f | 2-(3,4,5-trimethoxybenzoyl)-7-methoxybenzo[b]thiophene | 1.2 | 0.015 | Yes | [6] |
| Compound 1 | 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | Potent Inhibitor | Active | Yes | [7] |
Data is compiled for illustrative purposes from cited literature. Exact values may vary based on assay conditions.
Mechanism of Action Pathway
The collective data strongly support a mechanism where these compounds bind to the colchicine site on β-tubulin, sterically hindering the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules. This leads to microtubule depolymerization.
Caption: Proposed mechanism of action for benzothiophene tubulin inhibitors.
Conclusion and Future Directions
The 2-(4-methoxyphenyl)benzothiophene scaffold represents a highly promising and synthetically accessible class of tubulin polymerization inhibitors. The protocols and application notes provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of novel derivatives. By correlating data from in vitro tubulin assays with cell-based antiproliferative and cell cycle analyses, researchers can effectively identify lead candidates. Future work should focus on optimizing pharmacokinetic properties to enhance in vivo efficacy and exploring these compounds for activity in drug-resistant cancer models, a known advantage of some colchicine-site inhibitors[1][9].
References
-
Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5568-5577. [Link]
-
de C. F. de Souza, M., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Chemico-Biological Interactions, 205(2), 125-135. [Link]
-
Pinney, K. G., et al. (1999). A new anti-tubulin agent containing the benzo[b]thiophene ring system. Bioorganic & Medicinal Chemistry Letters, 9(8), 1081-1086. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(13), 4248-4258. [Link]
-
Mascini, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. [Link]
-
Wang, Y. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. ETD Archive. [Link]
- Goel, A., et al. (1998). Process for the synthesis of benzo b]thiophenes.
-
Yoshida, S., et al. (2020). New Path to Benzothiophenes. ChemistryViews. [Link]
-
Tran, P. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20829-20844. [Link]
-
Mokhtar, M., & Hamed, M. M. (2013). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Bioactive Compounds, 9(1), 37-53. [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Pharmaceuticals, 15(11), 1368. [Link]
-
Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 59(17), 7761-7783. [Link]
-
Cytoskeleton, Inc. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Company Publication. [Link]
-
Breuzard, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5219. [Link]
- Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes.
-
Rocha, D. D., et al. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs, 29(5), 847-855. [Link]
-
Acar, M., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 13(7), 8828-8846. [Link]
-
Tran, P. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20829-20844. [Link]
-
Hadfield, J. A., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1806. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Product Manual. [Link]
-
Vedaldi, D., et al. (1983). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Methods in Enzymology, 102, 189-199. [Link]
-
Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. [Link]
-
Patsnap Synapse. (2025). What are the therapeutic candidates targeting Tubulin?. Synapse Analysis. [Link]
-
Li, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Organic & Biomolecular Chemistry, 15(5), 1147-1150. [Link]
-
Nagai, M., et al. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1725-1733. [Link]
-
Li, C., et al. (2012). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Molecular Pharmaceutics, 9(12), 3497-3505. [Link]
-
Tuszynski, G. P., et al. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 31(11), 3971-3978. [Link]
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin... Image from Publication. [Link]
-
Schneider, M., et al. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS Discovery, 22(4), 435-446. [Link]
Sources
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Introduction: The Rationale for Targeting Kinases with Benzothiophene Scaffolds
An Application Guide for the Experimental Evaluation of Benzothiophene Derivatives as Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, catalyzing the phosphorylation of specific substrates to control signaling pathways governing cell growth, differentiation, and death. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The benzothiophene scaffold has emerged as a promising privileged structure in medicinal chemistry. Its rigid, bicyclic nature provides a robust framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with the ATP-binding pocket or allosteric sites of kinases.[3][4] Several studies have highlighted the potential of benzothiophene derivatives as potent and selective kinase inhibitors, demonstrating anti-proliferative effects in various cancer cell lines.[3][5]
This guide provides a comprehensive experimental framework for researchers and drug development professionals aiming to identify and characterize novel benzothiophene-based kinase inhibitors. The workflow is designed as a multi-stage funnel, progressing from broad initial screens to detailed mechanistic and cellular characterization, ensuring that only the most promising compounds advance.
The Kinase Inhibitor Discovery Funnel: A Strategic Workflow
The path from a library of synthesized benzothiophene derivatives to a validated lead compound is a systematic process of elimination and characterization. Each stage employs assays of increasing complexity and biological relevance to answer specific questions about a compound's potency, selectivity, and cellular efficacy. This tiered approach, outlined below, is crucial for efficiently allocating resources and making data-driven decisions.
Caption: The Kinase Inhibitor Discovery Workflow.
Section 1: Primary Screening for Hit Identification
The initial goal is to screen a library of benzothiophene derivatives to identify "hits"—compounds that show significant inhibition of the target kinase at a single, relatively high concentration (e.g., 10-50 µM).[6] The choice of assay is critical for ensuring throughput, sensitivity, and reliability. Modern non-radioactive assays are preferred for their safety and scalability.[1]
Causality Behind Assay Choice:
For primary screening, an assay must be robust, rapid, and amenable to automation. We select assays that measure a direct consequence of kinase activity, such as ATP consumption or ADP production. This provides a clear and unambiguous signal. Luminescence-based assays like Promega's ADP-Glo™ are excellent choices because they offer high sensitivity and a strong signal-to-background ratio.[7] The principle is straightforward: kinase activity produces ADP, which is then enzymatically converted back to ATP, driving a luciferase reaction. An inhibitor reduces kinase activity, leading to less ADP production and a lower light signal.[7][8]
Protocol 1: High-Throughput Primary Screen using ADP-Glo™
This protocol is designed for screening benzothiophene derivatives against a target kinase in a 384-well plate format.
A. Materials:
-
Target Kinase (purified, recombinant)
-
Kinase-specific peptide substrate
-
ATP solution (e.g., 10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Benzothiophene compound library (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
B. Experimental Setup:
-
Compound Plating: Dispense 50 nL of each test compound (at 10 mM in DMSO) into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) or positive control inhibitor. This results in a final test concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme/Substrate Preparation: Prepare a 2X Kinase/Substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined beforehand to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).
-
ATP Preparation: Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Kₘ(ATP) of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[8] Using arbitrary ATP concentrations is a common pitfall that can lead to biased IC50 values.[8]
C. Assay Procedure:
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP.[7] Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP to ATP and provides luciferase/luciferin to produce light.[7] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
D. Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean) to identify compounds for follow-up studies.
Section 2: Hit Confirmation and Potency Determination (IC₅₀)
Hits from the primary screen must be validated. The next step is to determine the potency of each confirmed hit by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce kinase activity by 50% and is a critical metric for ranking compounds.[2]
Protocol 2: IC₅₀ Determination with a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly suitable for IC₅₀ determination. They are homogeneous (no-wash) and their time-resolved nature minimizes interference from compound fluorescence.[1] The LanthaScreen™ TR-FRET platform is a widely used example.
Caption: Principle of a TR-FRET Kinase Activity Assay.
A. Materials:
-
Confirmed hit compounds from the primary screen.
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody (Donor).
-
GFP-labeled substrate or Biotin-labeled substrate with Streptavidin-Tracer (Acceptor).
-
Target Kinase.
-
ATP, Assay Buffer, Control Inhibitor as in Protocol 1.
-
384-well black, low-volume plates.
-
TR-FRET capable plate reader.
B. Assay Procedure:
-
Compound Dilution Series: Create a serial dilution of each hit compound in DMSO. A common scheme is an 8-point, 3-fold dilution series starting from 100 µM.
-
Compound Plating: Dispense the diluted compounds into the assay plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate for the optimized reaction time.
-
Detection: Add the TR-FRET detection mix (Eu-antibody and tracer) and incubate to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.
C. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Example IC₅₀ Values
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| BZT-001 | 2-Arylbenzothiophene | Kinase X | 75 |
| BZT-002 | 3-Aminobenzothiophene | Kinase X | 1,200 |
| BZT-003 | 2-Arylbenzothiophene | Kinase X | 25 |
| Staurosporine | (Control) | Kinase X | 5 |
Section 3: Cellular Activity and Target Engagement
A potent inhibitor in a biochemical assay is a great start, but it is crucial to demonstrate that the compound can enter cells, engage its target, and elicit a biological response.[9]
Causality Behind Experimental Choices:
-
Cellular Phosphorylation Assay: This assay directly measures the inhibition of the target kinase's activity within a cell.[10] By quantifying the phosphorylation of a known downstream substrate, it provides a direct link between target inhibition and a cellular signaling event. This is a crucial step to confirm the compound's on-target effect in a physiological context.
-
Target Engagement Assays: These assays confirm that the compound physically binds to the target kinase inside intact cells.[10] Technologies like Promega's NanoBRET™ are powerful tools for this. They measure the displacement of a fluorescent tracer from a luciferase-tagged kinase by the inhibitor, providing a quantitative measure of target occupancy.[10] This helps differentiate compounds that have good biochemical potency but poor cell permeability.
Protocol 3: Western Blot-based Cellular Phosphorylation Assay
A. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Treat the cells with various concentrations of the benzothiophene derivative (and controls) for a predetermined time (e.g., 2 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., EGF for EGFR pathway) for the last 15-30 minutes of the inhibitor treatment.
B. Lysate Preparation and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Self-Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the inhibitor is not causing protein degradation.
Section 4: Early ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to avoid costly late-stage failures.[11][12] In vitro assays can provide critical data on a compound's drug-like potential.
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assessed using human liver microsomes (HLMs) to determine how quickly a compound is metabolized.[13] Compounds that are too rapidly metabolized will have poor in vivo exposure.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6).[13]
-
Cytotoxicity: Measures the general toxicity of a compound to cells, often using cell lines like HepG2 (liver) or HEK293 (kidney).[14]
Protocol Overview 4: In Vitro Cytotoxicity using MTT Assay
-
Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of the benzothiophene derivative for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm. A lower absorbance indicates fewer viable cells and higher cytotoxicity.
-
Data Analysis: Plot absorbance vs. log(concentration) to calculate the CC₅₀ (concentration causing 50% cytotoxicity). A good lead compound should have a CC₅₀ significantly higher than its IC₅₀.
References
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PubMed Central. [Link]
-
Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors. ACS Publications. [Link]
-
Alves, V. M., et al. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
Müller, G. (Ed.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods. PLOS ONE. [Link]
-
Wrobel, J., et al. (2003). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B. ACS Publications. [Link]
-
Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors. PubMed Central. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
da Silva, A. B. F., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview. SciELO. [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Pd-catalyzed coupling for benzothiophene synthesis
Welcome to the Technical Support Center for Pd-Catalyzed Benzothiophene Synthesis.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the palladium-catalyzed coupling reactions used to synthesize benzothiophenes. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your path to successful synthesis is as smooth as possible. We will delve into the causality behind experimental choices, grounded in established chemical principles and supported by authoritative literature.
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
Q: I've set up my Pd-catalyzed coupling reaction to synthesize a benzothiophene derivative, but I'm observing very low conversion of my starting materials or no product formation at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration, but it can almost always be traced back to a few key factors. Let's break down the potential culprits, from the catalyst itself to the reaction environment.
1. Catalyst Inactivity or Decomposition:
-
The "Why": The active form of the catalyst in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to generate the active Pd(0) species.[1] Inefficient reduction or subsequent deactivation of the Pd(0) catalyst can halt the catalytic cycle. Catalyst deactivation can occur through various pathways, including the formation of inactive palladium black or off-cycle complexes.[2][3]
-
Troubleshooting Steps:
-
Pre-catalyst Choice: While Pd(OAc)₂ and PdCl₂ are common, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an in-situ reduction step.[4]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the Pd center and facilitating the catalytic cycle. For electron-rich or sterically hindered substrates, a more sophisticated ligand than a simple phosphine may be required. Consider bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote reductive elimination and prevent catalyst aggregation.
-
Atmosphere Control: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
2. Inappropriate Reaction Conditions:
-
The "Why": The choice of solvent, base, and temperature is critical and often substrate-dependent. A solvent that doesn't properly solubilize your reactants will impede the reaction. The base is not just a proton scavenger; it can influence the catalyst's activity and the nature of the organometallic intermediates.
-
Troubleshooting Steps:
-
Solvent Screening: Polar aprotic solvents like DMF, DMSO, or THF are often effective.[5][6] If your substrates have low polarity, toluene might be a better choice.
-
Base Optimization: The strength and nature of the base are critical. For instance, in Suzuki couplings, a base like K₂CO₃ or Cs₂CO₃ is often used. In Sonogashira couplings, an amine base like Et₃N or piperidine is common. If you suspect your base is too weak or too strong, screen a variety of bases (e.g., inorganic carbonates, phosphates, or organic amines).
-
Temperature Adjustment: Many coupling reactions require elevated temperatures to proceed at a reasonable rate.[5] If you are running your reaction at room temperature with no success, try incrementally increasing the temperature. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
3. Substrate-Related Issues:
-
The "Why": The electronic and steric properties of your starting materials can significantly impact reactivity. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while bulky groups near the reaction center can hinder it.
-
Troubleshooting Steps:
-
Halide Reactivity: The reactivity of aryl halides in oxidative addition follows the general trend: I > Br > Cl. If you are using an aryl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: For sterically demanding substrates, using a ligand with a larger bite angle, such as Xantphos, can be beneficial.[1]
-
Here is a logical workflow to troubleshoot low-yield reactions:
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of 2-(4-Methoxyphenyl)benzothiophene: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Raloxifene, a selective estrogen receptor modulator (SERM), robust and reproducible synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory and during scale-up.
Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section addresses specific problems you may encounter during the synthesis of 2-(4-Methoxyphenyl)benzothiophene, providing explanations for the underlying causes and actionable solutions.
Problem 1: My reaction yield is consistently low in the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.
Possible Cause 1: Incomplete Reaction
The acid-catalyzed cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone is a common and effective route. However, incomplete conversion is a frequent issue.
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For the cyclization using a cation exchange resin in toluene, a temperature of around 110°C for 3-5 hours is recommended.[1] When using methanesulfonic acid in toluene, the subsequent rearrangement is typically conducted at 90°C for 3-5 hours.[2]
-
Monitoring the Reaction: Regularly monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[1] This will allow you to determine the point of maximum conversion and avoid premature work-up.
Possible Cause 2: Suboptimal Acid Catalyst
The choice and concentration of the acid catalyst are critical for driving the reaction to completion.
Solution:
-
Catalyst Selection: While polyphosphoric acid has been used, it can lead to difficult work-ups on a larger scale.[2] Methanesulfonic acid is a strong and effective catalyst for this transformation.
-
Catalyst Loading: Ensure the correct stoichiometric amount of the acid catalyst is used. Insufficient acid will result in an incomplete reaction.
Possible Cause 3: Water Content
The presence of water in the reaction mixture can interfere with the acid catalyst and hinder the cyclization.
Solution:
-
Azeotropic Water Removal: When using toluene as a solvent, employ a Dean-Stark apparatus to azeotropically remove any water from the starting materials and the solvent before and during the initial phase of the reaction.[2]
Problem 2: I am observing a significant amount of the undesired 4-methoxy-2-(4-methoxyphenyl)benzothiophene regioisomer.
The Challenge of Regioisomers
The acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can lead to the formation of two primary regioisomers: the desired 6-methoxy product and the undesired 4-methoxy isomer. The separation of these isomers can be challenging, especially at scale.
Solution: Driving the Equilibrium
The formation of the 6-methoxy isomer is thermodynamically favored. The key to minimizing the 4-methoxy impurity is to allow the reaction to reach equilibrium.
-
Sufficient Reaction Time: As with low yield issues, ensure the rearrangement reaction is allowed to proceed for an adequate amount of time at the appropriate temperature (e.g., 90°C with methanesulfonic acid in toluene).[2]
-
Crystallization-Driven Equilibrium: The desired 6-methoxy isomer is often less soluble in the reaction mixture than the 4-methoxy isomer. The introduction of an anti-solvent like heptane can induce crystallization of the desired product, thus shifting the equilibrium towards its formation.[1] Heptane should be added gradually to the reaction mixture at the appropriate temperature.[2]
Problem 3: The purification of the final product is difficult, and I'm struggling to achieve high purity.
Purification Strategy: Crystallization
For large-scale synthesis, purification by column chromatography is often impractical. Crystallization is the preferred method for obtaining high-purity 2-(4-Methoxyphenyl)benzothiophene.
Solution:
-
Solvent Selection: A mixture of a good solvent and an anti-solvent is typically effective. For example, after the reaction work-up, the crude product can be dissolved in a suitable solvent like toluene or ethyl acetate, followed by the addition of an anti-solvent such as heptane to induce crystallization.[3]
-
Controlled Cooling: Gradual cooling of the saturated solution is crucial for the formation of well-defined crystals and efficient rejection of impurities. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Washing: After filtration, wash the crystals with a cold solvent mixture (similar to the crystallization solvent system) to remove any remaining mother liquor containing impurities.[4]
| Parameter | Recommendation | Rationale |
| Crystallization Solvent | Toluene/Heptane or Ethyl Acetate/Heptane | Good solubility of the product in toluene/ethyl acetate and poor solubility in heptane allows for controlled precipitation. |
| Cooling Profile | Slow, controlled cooling | Promotes the growth of larger, purer crystals and minimizes impurity inclusion. |
| Washing Solvent | Cold crystallization solvent mixture | Removes residual impurities from the crystal surface without significant product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-(4-Methoxyphenyl)benzothiophene?
A1: The most prevalent methods include:
-
Acid-Catalyzed Intramolecular Cyclization: This is a widely used industrial method involving the cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone using strong acids like polyphosphoric acid or methanesulfonic acid.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer alternative routes, for example, through the annulation of aryl sulfides with alkynes.[5] These can sometimes provide better control over regioselectivity.
-
Electrophilic Cyclization of Alkynyl Thioanisoles: This approach provides another pathway to the benzothiophene core.[6]
Q2: What are the key safety precautions when working with methanesulfonic acid and toluene on a large scale?
A2: Both methanesulfonic acid and toluene pose significant hazards, and proper safety measures are paramount.
-
Methanesulfonic Acid:
-
Corrosive: It is a strong, corrosive acid that can cause severe skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[8] When diluting, always add the acid to the solvent slowly to dissipate the heat generated.
-
Spills: Neutralize spills with a suitable base like sodium bicarbonate before cleaning.[7]
-
-
Toluene:
-
Flammable: Toluene is a highly flammable liquid.[9] Ensure all ignition sources are eliminated from the work area. Use intrinsically safe equipment for large-scale operations.
-
Toxicity: Toluene is a hazardous substance that can cause respiratory irritation and central nervous system depression.[9] Work in a well-ventilated area and use appropriate respiratory protection.
-
Q3: How can I monitor the progress of the reaction and the purity of the product?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for both monitoring the reaction and assessing the final product's purity.[1]
-
Method: A reverse-phase HPLC method is typically used.[10]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[10]
-
Detection: UV detection is suitable as the benzothiophene core is a strong chromophore.
-
Quantification: The relative amounts of starting material, product, and the regioisomeric impurity can be determined by integrating the peak areas in the chromatogram.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
This protocol is a generalized procedure based on common industrial practices.
-
Reaction Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap with α-(3-methoxyphenylthio)-4-methoxyacetophenone and toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and azeotropically remove any water for approximately 2 hours.[2]
-
Cyclization: Cool the mixture to about 90°C and add methanesulfonic acid.
-
Rearrangement: Stir the reaction mixture at 90°C for 3-5 hours, monitoring the progress by HPLC.[2]
-
Crystallization: Once the reaction has reached the desired equilibrium, slowly add heptane to the mixture while maintaining the temperature at 90°C.[2]
-
Cooling and Isolation: Stir the mixture at 90°C for an additional hour, then cool gradually to room temperature to allow for complete crystallization. Filter the solid product and wash the filter cake with a cold toluene/heptane mixture.
-
Drying: Dry the product under vacuum.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Synthetic Pathway Overview
Caption: Overview of the primary synthetic route.
References
- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. Available at: [Link]
- US5969157A - Process for the synthesis of benzothiophenes - Google Patents.
-
Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Safety Data Sheet: Methanesulphonic acid - Carl ROTH. Available at: [Link]
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols | The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC. Available at: [Link]
- JP4357608B2 - Purification method of benzothiophene - Google Patents.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC - PubMed Central. Available at: [Link]
-
Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchGate. Available at: [Link]
-
Crystallization and Purification - ResearchGate. Available at: [Link]
-
Safety Data Sheet: methanesulfonic acid - Chemos GmbH&Co.KG. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - Sci-Hub. Available at: [Link]
-
METHOD FOR PREPARING LYCOPENE CRYSTALS WITH HIGH PURITY AND LOW HARM - EPO. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
Material Safety Data Sheet - Methanesulfonic Acid, Tech., 70% - Cole-Parmer. Available at: [Link]
- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents.
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids | ACS Omega. Available at: [Link]
-
UPLC EPA Methods Book - Waters Corporation. Available at: [Link]
-
Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. - ResearchGate. Available at: [Link]
-
Protein Crystallization for X-ray Crystallography - PMC. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available at: [Link]
Sources
- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. Sci-Hub. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes / Organic Letters, 2016 [sci-hub.box]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Ensuring the Stability of Benzothiophene Compounds
Welcome to the technical support center for benzothiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzothiophene derivatives in their work. Our goal is to provide you with the expertise and practical guidance necessary to prevent degradation during storage, ensuring the integrity and reliability of your experimental results.
Introduction: The Benzothiophene Scaffold - A Double-Edged Sword of Stability and Reactivity
Benzothiophene and its derivatives are bicyclic aromatic compounds that serve as crucial building blocks in a wide array of pharmaceuticals and functional materials.[1] Their rigid structure and electron-rich nature contribute to their utility, but also present challenges regarding their long-term stability. The sulfur atom in the thiophene ring is a focal point for reactivity, particularly oxidation, which is the primary pathway of degradation during storage.[2] Understanding the mechanisms of degradation is paramount to implementing effective storage strategies.
This guide will delve into the common degradation pathways, provide detailed protocols for proper storage and purity assessment, and offer troubleshooting advice for issues you may encounter.
Core Concepts: Understanding Benzothiophene Degradation
The stability of a benzothiophene derivative is intrinsically linked to its chemical environment. Several factors can contribute to its degradation over time:
-
Oxidation: The most prevalent degradation pathway involves the oxidation of the sulfur atom. Exposure to atmospheric oxygen, even under ambient conditions, can lead to the formation of benzothiophene S-oxides (sulfoxides) and subsequently benzothiophene S,S-dioxides (sulfones).[2] This process can be accelerated by the presence of light and elevated temperatures. Interestingly, while the initial oxidation represents degradation of the parent compound, the resulting sulfones can exhibit increased thermal stability.[3]
-
Photodegradation: Benzothiophene derivatives can be sensitive to light, particularly UV radiation. Photo-oxidation can occur, leading to the formation of various degradation products. Some benzothiophene-based diarylethenes, for instance, are designed for their photochromic properties, highlighting the molecule's reactivity to light.[4]
-
Acid-Catalyzed Degradation: The presence of acidic contaminants can accelerate the degradation of benzothiophene compounds. It is crucial to avoid acidic conditions during storage.[5]
-
Polymerization: Under certain conditions, such as the presence of strong acids or oxidizing agents, thiophene and its derivatives can undergo polymerization.[1]
Visualizing Degradation: Key Pathways
The following diagram illustrates the primary oxidative degradation pathway for the benzothiophene core structure.
Caption: Oxidative degradation pathway of benzothiophene.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the storage and handling of benzothiophene compounds.
Q1: My benzothiophene sample, which was initially a white solid, has developed a yellow or brownish tint. What does this mean, and is it still usable?
A: A change in color is a common visual indicator of degradation. The yellow or brownish hue likely indicates the formation of oxidized species or other impurities.
-
Immediate Action: Do not assume the material is still suitable for your experiment, as even minor impurities can significantly impact reaction outcomes, particularly in catalysis or biological assays.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis to identify and quantify the impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for this. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can also be very informative.
-
Compare to a Standard: If available, compare the analytical results of the discolored sample to a fresh or properly stored reference standard.
-
Decision on Usability: Based on the purity assessment, you can decide if the material is still fit for your purpose. For applications requiring high purity, the material should be purified (e.g., by recrystallization) or discarded.
-
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my benzothiophene derivative. What could be the cause?
A: The appearance of new, unidentified peaks is a strong indication of degradation or contamination.
-
Likely Culprits:
-
Oxidation Products: The most probable impurities are the corresponding sulfoxide and sulfone derivatives. These compounds are more polar than the parent benzothiophene and will likely have different retention times in reverse-phase HPLC.
-
Hydrolysis Products: If the compound has hydrolytically labile functional groups, exposure to moisture could lead to decomposition.
-
Contamination: The sample may have been contaminated during handling or storage.
-
-
Troubleshooting Workflow:
Sources
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Signature of 2-(4-Methoxyphenyl)benzothiophene
An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis
In the landscape of pharmaceutical research and materials science, the structural verification of novel heterocyclic compounds is a critical step. Among these, the benzothiophene scaffold and its derivatives are of significant interest due to their diverse biological activities. This guide provides a detailed nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(4-Methoxyphenyl)benzothiophene, offering a valuable resource for researchers engaged in the synthesis and analysis of related molecular architectures. By presenting a comprehensive breakdown of both ¹H and ¹³C NMR spectra, this document aims to facilitate unambiguous structural confirmation and provide a basis for comparative studies with other 2-arylbenzothiophene analogs.
The Molecular Blueprint: Understanding the Structure of 2-(4-Methoxyphenyl)benzothiophene
To fully interpret the NMR spectra, a clear understanding of the molecule's structure and the electronic environment of each atom is paramount. The numbering convention used throughout this guide for the proton and carbon atoms of 2-(4-Methoxyphenyl)benzothiophene is illustrated in the diagram below.
Caption: Numbering of 2-(4-Methoxyphenyl)benzothiophene for NMR assignment.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of 2-(4-Methoxyphenyl)benzothiophene is predicted to exhibit distinct signals corresponding to the protons on the benzothiophene core and the 4-methoxyphenyl substituent. The expected chemical shifts are influenced by the electron-donating methoxy group and the anisotropic effects of the aromatic rings.
The protons of the benzothiophene moiety (H4, H5, H6, and H7) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution at the 2-position, these protons will exhibit complex splitting patterns arising from ortho, meta, and para couplings. The H3 proton, being on the thiophene ring, is anticipated to appear as a singlet, slightly downfield due to the influence of the adjacent sulfur atom and the phenyl ring.
The protons of the 4-methoxyphenyl group will present as a classic AA'BB' system, with two doublets. The protons ortho to the benzothiophene substituent (H2' and H6') will be deshielded compared to the protons meta to it (H3' and H5'). The methoxy group protons will appear as a sharp singlet, typically around δ 3.8 ppm, in a region characteristic of methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The spectrum will be characterized by signals for the twelve aromatic carbons and the single aliphatic carbon of the methoxy group.
The quaternary carbons (C2, C3a, C7a, C1', and C4') are expected to show weaker signals compared to the protonated carbons. The carbon atom C2, directly attached to the sulfur and the phenyl group, will be significantly influenced by these substituents. The carbons of the benzothiophene ring will resonate in the aromatic region, with their chemical shifts modulated by their position relative to the sulfur atom and the phenyl substituent.
For the 4-methoxyphenyl ring, the carbon attached to the oxygen (C4') will be the most downfield-shifted among the phenyl carbons due to the deshielding effect of the oxygen atom. The methoxy carbon will appear as a distinct signal in the aliphatic region, typically around δ 55 ppm.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Methoxyphenyl)benzothiophene. These predictions are based on established principles of NMR spectroscopy and comparative data from structurally related compounds.[1]
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H3 | 7.25 (s, 1H) | C2 | 143.5 |
| H4 | 7.80 (d, 1H) | C3 | 121.0 |
| H5 | 7.35 (t, 1H) | C3a | 140.0 |
| H6 | 7.30 (t, 1H) | C4 | 124.5 |
| H7 | 7.75 (d, 1H) | C5 | 124.0 |
| H2', H6' | 7.65 (d, 2H) | C6 | 123.5 |
| H3', H5' | 6.95 (d, 2H) | C7 | 122.0 |
| OCH₃ | 3.85 (s, 3H) | C7a | 139.5 |
| C1' | 127.0 | ||
| C2', C6' | 128.0 | ||
| C3', C5' | 114.5 | ||
| C4' | 160.0 | ||
| OCH₃ | 55.5 |
Experimental Protocol: Sample Preparation for NMR Analysis
To acquire high-quality NMR spectra, proper sample preparation is essential. The following protocol outlines the standard procedure for preparing a sample of 2-(4-Methoxyphenyl)benzothiophene for ¹H and ¹³C NMR analysis.
Caption: Workflow for preparing an NMR sample.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of solid 2-(4-Methoxyphenyl)benzothiophene.
-
Transfer to NMR Tube: Carefully transfer the weighed sample into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm in the ¹H NMR spectrum.
-
Dissolution: Cap the NMR tube and gently vortex or shake it until the sample is completely dissolved. A clear, homogeneous solution is necessary for obtaining high-resolution spectra.
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues and spectral artifacts.
-
Spectrometer Insertion: Carefully insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.
Comparative Analysis and Conclusion
The predicted NMR data for 2-(4-Methoxyphenyl)benzothiophene provides a valuable benchmark for researchers working with this and related compounds. When comparing with other 2-arylbenzothiophenes, the position of the methoxy group on the phenyl ring will be the primary determinant of the chemical shifts of the phenyl protons and carbons. For instance, a methoxy group at the 2- or 3-position would induce more complex splitting patterns and different chemical shifts due to altered electronic and steric environments.
This guide, by providing a detailed, albeit predicted, NMR characterization of 2-(4-Methoxyphenyl)benzothiophene, serves as a foundational tool for its unambiguous identification. The combination of ¹H and ¹³C NMR spectroscopy, as detailed herein, offers a powerful and indispensable method for the structural elucidation of this important class of heterocyclic compounds.
References
-
Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl - The Royal Society of Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-Arylbenzothiophenes: Efficacy, Mechanism, and Practical Considerations
The 2-arylbenzothiophene scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the selective estrogen receptor modulator (SERM) raloxifene, and finding application in organic electronics. The efficacy of synthesizing these valuable compounds is paramount for researchers in drug development and materials innovation. This guide provides an in-depth comparison of the most prevalent synthetic routes to 2-arylbenzothiophenes, offering a critical analysis of their performance, mechanistic underpinnings, and practical applicability, supported by experimental data.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse Approach
The Suzuki-Miyaura cross-coupling reaction is arguably the most widely employed method for the synthesis of 2-arylbenzothiophenes, lauded for its high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction typically involves the coupling of a 2-halobenzothiophene (or a derivative thereof) with an arylboronic acid or its ester.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzothiophene, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylbenzothiophene product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 2-arylbenzothiophene synthesis.
Performance and Experimental Data
The Suzuki coupling consistently delivers high yields of 2-arylbenzothiophenes. The choice of catalyst, base, and solvent system is crucial for optimal performance. Modern protocols often employ microwave irradiation to significantly reduce reaction times.
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 h | 85-95 | [1] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 h | 90-98 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 4 h | >95 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-bromobenzothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at the specified temperature with stirring for the designated time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation followed by Reduction: A Classic Two-Step Approach
The Friedel-Crafts acylation provides a reliable, albeit two-step, method for the synthesis of 2-arylbenzothiophenes.[5] This strategy involves the acylation of the benzothiophene core with an aroyl chloride, followed by the reduction of the resulting ketone to a methylene group.
Mechanistic Rationale
Step 1: Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of an aroyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The benzothiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the 2-acylbenzothiophene.
Step 2: Reduction: The carbonyl group of the 2-acylbenzothiophene can be reduced to a methylene group using either the Clemmensen (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner (hydrazine and a strong base) reduction.[7][8] The choice of reduction method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium.[9][10]
Caption: Two-step synthesis of 2-arylbenzothiophenes via Friedel-Crafts acylation and subsequent reduction.
Performance and Experimental Data
While this method involves two separate steps, it offers the advantage of using readily available starting materials. The Friedel-Crafts acylation is generally high-yielding, and the subsequent reduction can also be efficient, although the harsh conditions of both reactions can limit the substrate scope.
| Step | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Acylation | Benzoyl chloride, AlCl₃ | CS₂ or CH₂Cl₂ | 0 to rt | 2-4 h | 80-90 | [6] |
| Clemmensen Red. | Zn(Hg), conc. HCl | Toluene | Reflux | 12-24 h | 60-80 | [7][11] |
| Wolff-Kishner Red. | H₂NNH₂, KOH | Ethylene glycol | 180-200 | 4-8 h | 70-90 | [9][12] |
Experimental Protocol: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 mmol) in an inert solvent (e.g., dichloromethane), add the aroyl chloride (1.0 mmol) dropwise.
-
Stir the mixture for 15-30 minutes, then add a solution of benzothiophene (1.0 mmol) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Experimental Protocol: Clemmensen Reduction [8]
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the 2-acylbenzothiophene (1.0 mmol).
-
Reflux the mixture with vigorous stirring for 12-24 hours. Additional portions of hydrochloric acid may be required.
-
After cooling, decant the aqueous layer and extract it with an organic solvent (e.g., toluene).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by chromatography.
Annulation and Domino Reactions: Convergent and Efficient Strategies
Annulation and domino (or cascade) reactions represent highly efficient and atom-economical approaches to the synthesis of 2-arylbenzothiophenes.[13] These methods construct the benzothiophene core and install the aryl substituent in a single or a few convergent steps from acyclic precursors.
Mechanistic Rationale
A variety of annulation strategies have been developed. One prominent example is the palladium-catalyzed annulation of aryl sulfides with alkynes.[13] This reaction is thought to proceed through a C-H activation and subsequent intramolecular cyclization pathway.
Domino reactions, by their nature, involve a sequence of intramolecular reactions, where the product of one reaction is the substrate for the next, all occurring in a single pot. These can be initiated by various triggers and proceed through a series of cyclization and rearrangement steps to afford the final 2-arylbenzothiophene.
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 13. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzothiophene Derivatives in Cell-Based Assays: A Guide for Researchers
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a head-to-head comparison of various benzothiophene derivatives, focusing on their performance in critical cell-based assays. We will delve into their anticancer and antimicrobial properties, presenting supporting experimental data to inform your research and development endeavors. Our focus is on the practical application and interpretation of cell-based assay results, explaining the "why" behind the "how" of experimental design.
Section 1: Benzothiophene Derivatives in Oncology Research
Benzothiophene derivatives have emerged as promising candidates in oncology, with several compounds demonstrating potent cytotoxic and cytostatic effects against a range of cancer cell lines.[4][5][6] This section will compare derivatives based on their performance in key anticancer assays.
Cytotoxicity Screening: A First Look at Anticancer Potential
The initial evaluation of any potential anticancer compound involves assessing its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Here, we compare the cytotoxic activity of three distinct benzothiophene derivatives against the human colon carcinoma cell line HCT-116 and the human breast adenocarcinoma cell line MDA-MB-231.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3e (2-amino-6-bromo-4-(4-nitrophenyl)-4H-[7]benzothieno[3,2-b]pyran-3-carbonitrile) | HCT-116 | 0.11 | [6] |
| Compound 16b (5-hydroxybenzothiophene hydrazide scaffold) | U87MG (Glioblastoma) | 7.2 | [8][9] |
| IPBT (3-iodo-2-phenylbenzo[b]thiophene) | MDA-MB-231 | 126.67 | [10] |
Analysis: Compound 3e exhibits remarkable potency against HCT-116 cells, with a sub-micromolar IC50 value, indicating strong potential as a cytotoxic agent for colon cancer.[6] Compound 16b shows significant activity against glioblastoma cells.[8][9] In contrast, IPBT demonstrates weaker cytotoxicity against MDA-MB-231 cells, suggesting a different mechanism of action or a need for structural optimization to enhance its cytotoxic effects.[10] This initial screen is crucial for prioritizing compounds for further mechanistic studies.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. We can investigate this through assays that measure key events in the apoptotic cascade.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for investigating apoptosis and cell cycle effects.
Key Findings from Mechanistic Studies:
-
Compound 3e was found to induce a significant disruption in the cell cycle profile of HCT-116 cells, with a time-dependent decrease in the G1 phase population and an increase in the pre-G and G2/M populations.[6] It also led to a time-dependent increase in the percentage of early and late apoptotic and necrotic cells.[6]
-
Compound 16b induced G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells.[8][9]
-
IPBT was shown to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[10]
Signaling Pathway: Intrinsic Apoptosis Induction by Benzothiophene Derivatives
Caption: The intrinsic apoptosis pathway activated by certain benzothiophene derivatives.
Targeting Kinases: A Modern Approach to Cancer Therapy
Many benzothiophene derivatives have been designed as kinase inhibitors, targeting the enzymes that regulate cell growth, proliferation, and survival.
Comparative Kinase Inhibition Profile of Compound 16b: [8][9]
| Kinase | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Analysis: Compound 16b demonstrates potent multi-kinase inhibitory activity, with particularly strong inhibition of Clk4.[8][9] This multi-targeted approach can be advantageous in overcoming chemoresistance, a major challenge in cancer therapy.
Section 2: Benzothiophene Derivatives in the Fight Against Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Benzothiophene derivatives have shown considerable promise in this area.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Head-to-Head Comparison of Tetrahydrobenzothiophene Derivatives: [2][7]
| Derivative | E. coli MIC (µM) | S. aureus MIC (µM) |
| Compound 3b | 1.11 | 1.11 |
| Compound 3f | 0.64 | >99.92 |
| Ciprofloxacin (Control) | 0.08 | 0.45 |
| Gentamicin (Control) | 0.53 | 0.26 |
Analysis: Compound 3b exhibits broad-spectrum activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with impressive MIC values.[2][7] Compound 3f, on the other hand, shows excellent potency against E. coli but is significantly less effective against S. aureus, highlighting the importance of testing against a panel of representative bacteria.[2][7] While not as potent as the commercial antibiotics, these derivatives represent promising leads for further development.
Section 3: Commercially Successful Benzothiophene Derivatives
The therapeutic potential of the benzothiophene scaffold is underscored by the success of drugs like Raloxifene and Zileuton.
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[11][12] It acts as an estrogen agonist in bone, increasing bone mineral density, but as an antagonist in the breast and uterus.[12]
-
Zileuton: An inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes.[13][14] It is used for the prophylaxis and chronic treatment of asthma.[13]
Section 4: Detailed Experimental Protocols
For the integrity and reproducibility of your research, we provide detailed protocols for the key assays discussed in this guide.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of benzothiophene derivatives on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzothiophene derivatives in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with benzothiophene derivatives.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Benzothiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the benzothiophene derivatives at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of benzothiophene derivatives against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Benzothiophene derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a 2-fold serial dilution of the benzothiophene derivatives in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This guide provides a comparative overview of benzothiophene derivatives in key cell-based assays, highlighting their potential in oncology and infectious disease research. The presented data and protocols offer a foundation for researchers to design and execute their own investigations into this versatile class of compounds. The structure-activity relationships derived from such comparative studies are invaluable for the rational design of next-generation therapeutics.
References
- Lai, L., Yang, J., Sun, W., Su, X., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172.
- El-Gamal, M. I., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(14), 1231-1247.
- Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
- Tewari, A., & Zileuton. (2024). In StatPearls.
- Not available.
- Yar, M., & Raloxifene. (2023). In StatPearls.
- Saleh, M. A., et al. (2016). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Molecules, 21(3), 346.
- Not available.
- Not available.
- Werz, O., et al. (2002). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 135(8), 1839-1846.
- Not available.
- El-Gamal, M. I., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(14), 1231-1247.
- Kamal, A., et al. (2015). Therapeutic potential of benzothiazoles: A patent review (2010 - 2014).
- Lai, L., Yang, J., Sun, W., Su, X., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172.
- Not available.
- Not available.
- Not available.
- Ali, M. M., et al. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 139-148.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1004-1024.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
